Product packaging for 2-Ketoglutaric acid-d4(Cat. No.:)

2-Ketoglutaric acid-d4

Cat. No.: B579194
M. Wt: 136.14 g/mol
InChI Key: JFCQEDHGNNZCLN-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ketoglutaric acid-d4 is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 136.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O4 B579194 2-Ketoglutaric acid-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetradeuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQEDHGNNZCLN-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC([2H])([2H])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Ketoglutaric Acid-d4 and its Role in the Krebs Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ketoglutaric acid-d4, its applications in metabolic research, and the pivotal role of its unlabeled counterpart, 2-Ketoglutaric acid (alpha-ketoglutarate or α-KG), in the Krebs cycle. This document details experimental protocols, presents quantitative data, and visualizes key metabolic and signaling pathways.

Introduction to 2-Ketoglutaric Acid and its Deuterated Analog

2-Ketoglutaric acid, a key intermediate in the Krebs cycle, is a five-carbon dicarboxylic acid that plays a central role in cellular energy metabolism, amino acid synthesis, and nitrogen transport. Its deuterated form, this compound (α-KG-d4), is a stable isotope-labeled molecule where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of α-KG in biological systems using mass spectrometry-based techniques.[1][2][3]

This compound is primarily utilized as:

  • A metabolic tracer: To study metabolic flux through the Krebs cycle and related pathways. By introducing α-KG-d4 into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, providing insights into pathway activity and regulation.[4][5]

  • An internal standard: For the accurate quantification of endogenous 2-Ketoglutaric acid in various biological samples, such as cell lysates, plasma, and tissues, using liquid chromatography-mass spectrometry (LC-MS/MS).[6]

The Role of 2-Ketoglutaric Acid in the Krebs Cycle

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of eight enzymatic reactions that occur in the mitochondrial matrix of eukaryotic cells.[7] It is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP, the primary energy currency of the cell.

2-Ketoglutaric acid is a critical intermediate in this cycle, formed from isocitrate and subsequently converted to succinyl-CoA.

Key Reactions Involving 2-Ketoglutaric Acid:

  • Formation from Isocitrate: Isocitrate is oxidatively decarboxylated by the enzyme isocitrate dehydrogenase (IDH) to produce 2-Ketoglutaric acid, CO₂, and NADH. This is a key rate-limiting step in the Krebs cycle.[7][8]

  • Conversion to Succinyl-CoA: 2-Ketoglutaric acid undergoes oxidative decarboxylation catalyzed by the α-ketoglutarate dehydrogenase complex (OGDC) , yielding succinyl-CoA, CO₂, and another molecule of NADH. This is another crucial regulatory point in the cycle.[1][9]

Quantitative Data

Cellular Concentrations of Krebs Cycle Intermediates

The intracellular concentrations of Krebs cycle intermediates can vary depending on the cell type, metabolic state, and experimental conditions. The following table summarizes representative concentrations found in cultured cells, normalized to total protein content.

MetaboliteConcentration in Healthy Control Fibroblasts (nmol/mg protein)[10]Concentration in GSDIa Fibroblasts (nmol/mg protein)[10]
Citrate~1.5~1.7
2-Ketoglutaric acid ~0.4 ~0.4
Succinate~0.8~0.3
Malate~1.2~0.6

GSDIa: Glycogen Storage Disease Type Ia

Kinetic Parameters of Key Enzymes

The activity of the enzymes that produce and consume 2-Ketoglutaric acid is tightly regulated. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).

EnzymeSubstrateOrganism/TissueKm (mM)
Isocitrate Dehydrogenase (NADP+)D,L-IsocitrateBovine Adrenals0.0023 and 0.063
Isocitrate Dehydrogenase (NADP+)2-Oxoglutarate (reverse reaction)Bovine Adrenals0.120[11]
α-Ketoglutarate Dehydrogenase Complexα-Ketoglutarate Bovine Adrenals0.190 [12]
α-Ketoglutarate Dehydrogenase ComplexCoABovine Adrenals0.012[12]
α-Ketoglutarate Dehydrogenase ComplexNAD+Bovine Adrenals0.025[12]
α-Ketoglutarate Dehydrogenase Complexα-Ketoglutarate Human Liver0.0184 (converted from 18.4 µM)[13]

Experimental Protocols

Metabolite Extraction from Adherent Cells for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of polar metabolites, including Krebs cycle intermediates, from cultured adherent cells.[6][14][15]

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture dishes. For metabolic flux analysis, the final step will involve switching to a medium containing the stable isotope tracer (e.g., this compound) for a defined period.

  • Quenching Metabolism: To halt enzymatic activity, rapidly wash the cells.

    • Aspirate the culture medium.

    • Quickly wash the cell monolayer twice with ice-cold 0.9% NaCl solution. Ensure complete removal of the wash solution.

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).

    • Incubate on ice for 10 minutes.

    • Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Debris Removal:

    • Vortex the cell lysate for 1 minute.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

  • Reconstitution: Prior to analysis, reconstitute the dried extracts in a suitable solvent, typically a mixture of water and organic solvent compatible with the LC method.

General Workflow for Stable Isotope Tracing and Metabolic Flux Analysis

This workflow outlines the key steps involved in a metabolic flux analysis experiment using a stable isotope tracer like this compound.[4][5][16][17][18]

A general workflow for stable isotope tracing and metabolic flux analysis.

Signaling Pathways and Logical Relationships

The Krebs Cycle and the Role of 2-Ketoglutaric Acid

This diagram illustrates the central position of 2-Ketoglutaric acid within the Krebs cycle.

Krebs_Cycle Citrate Citrate (6C) Isocitrate Isocitrate (6C) Citrate->Isocitrate Aconitase alphaKG 2-Ketoglutaric Acid (5C) Isocitrate->alphaKG Isocitrate Dehydrogenase Isocitrate_out NADH + H+ CO2 Isocitrate->Isocitrate_out SuccinylCoA Succinyl-CoA (4C) alphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Complex alphaKG_out NADH + H+ CO2 alphaKG->alphaKG_out Succinate Succinate (4C) SuccinylCoA->Succinate Fumarate Fumarate (4C) Succinate->Fumarate Malate Malate (4C) Fumarate->Malate Oxaloacetate Oxaloacetate (4C) Malate->Oxaloacetate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA (2C) AcetylCoA->Citrate

The central role of 2-Ketoglutaric acid in the Krebs cycle.
2-Ketoglutaric Acid as a Co-substrate for α-KG-Dependent Dioxygenases

2-Ketoglutaric acid is a crucial co-substrate for a large family of enzymes known as α-KG-dependent dioxygenases. These enzymes play roles in various processes, including collagen synthesis, fatty acid metabolism, and epigenetic regulation through histone and DNA demethylation.[19][20][21]

alphaKG_Dioxygenase alphaKG 2-Ketoglutaric Acid Enzyme α-KG-Dependent Dioxygenase alphaKG->Enzyme O2 O2 O2->Enzyme FeII Fe(II) FeII->Enzyme Hydroxylated_Substrate Hydroxylated Substrate Enzyme->Hydroxylated_Substrate Succinate Succinate Enzyme->Succinate CO2 CO2 Enzyme->CO2 Substrate Substrate (e.g., histone) Substrate->Enzyme

Catalytic mechanism of α-KG-dependent dioxygenases.
The Interplay between 2-Ketoglutaric Acid and the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. 2-Ketoglutaric acid has a complex and context-dependent relationship with mTOR signaling.[22][23][24][25][26]

mTOR_alphaKG cluster_inputs Metabolic State cluster_mTORC1 mTORC1 Regulation Glutamine Glutamine alphaKG 2-Ketoglutaric Acid Glutamine->alphaKG Glutaminolysis mTORC1 mTORC1 alphaKG->mTORC1 Activates (e.g., via leucine synthesis) alphaKG->mTORC1 Inhibits (e.g., via ATP synthase inhibition and AMPK activation) S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis relieves inhibition

Dual regulatory role of 2-Ketoglutaric acid on the mTORC1 signaling pathway.

Conclusion

2-Ketoglutaric acid is a metabolite of paramount importance, sitting at the crossroads of central carbon and nitrogen metabolism. Its deuterated analog, this compound, provides an invaluable tool for researchers to quantitatively probe the dynamics of the Krebs cycle and interconnected metabolic pathways. The ability to trace the fate of α-KG has illuminated its diverse roles beyond energy production, including its function as a critical signaling molecule that influences epigenetic modifications and major regulatory pathways like mTOR. This technical guide serves as a foundational resource for leveraging this compound in metabolic research and for understanding the multifaceted biological significance of this key metabolite.

References

Chemical properties and structure of deuterated alpha-ketoglutarate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties, Structure, and Application of Deuterated Alpha-Ketoglutarate for Researchers, Scientists, and Drug Development Professionals.

Deuterated alpha-ketoglutarate (α-KG) serves as a powerful tool in metabolic research, offering a non-radioactive, stable isotope tracer to probe the intricacies of cellular metabolism. Its application spans fundamental research in metabolic pathways to clinical investigations of diseases such as cancer. This guide provides a comprehensive overview of its chemical properties, structure, and detailed methodologies for its use in advanced research settings.

Chemical Properties and Structure

Deuterium (²H), a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling the mass of the atom. The substitution of hydrogen with deuterium in α-ketoglutarate creates a molecule that is chemically similar to its endogenous counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This subtle alteration allows for the tracing of its metabolic fate in various biological systems.

Several deuterated forms of α-ketoglutarate are commercially available or can be synthesized, with deuterium atoms positioned at specific or all non-exchangeable carbon-hydrogen bonds. The choice of deuterated species depends on the specific metabolic pathway and analytical method being employed.

Quantitative Data Summary

The following tables summarize the key quantitative data for alpha-ketoglutarate and its common deuterated and ¹³C-labeled analogs.

PropertyUnlabeled α-Ketoglutaric Acidα-Ketoglutaric Acid (D6, 98%)α-Ketoglutaric Acid-¹³C₅
Molecular Formula C₅H₆O₅C₅D₆O₅¹³C₅H₆O₅
Molecular Weight 146.11 g/mol [1]152.13 g/mol [2]151.06 g/mol [3]
CAS Number 328-50-7[2]1173021-86-7[2]161096-83-9[3]
Chemical Purity -≥98%[2]≥90%[3]
Storage Temperature -Freezer (-20°C)[2]Freezer (-20°C)[3]
Deuterated AnalogMolecular FormulaKey Application
[3,3'-²H]-α-KG C₅H₄D₂O₅Probing the isocitrate dehydrogenase 1 (IDH1) mutation in gliomas by tracking the production of 2-hydroxyglutarate (2-HG) via ²H-MRS.[4][5]
α-Ketoglutaric acid-d4 C₅H₂D₄O₅Used as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[6]

Experimental Protocols

The use of deuterated α-ketoglutarate as a metabolic tracer typically involves its introduction into a biological system (cell culture or in vivo) followed by the analysis of its incorporation into downstream metabolites using NMR or mass spectrometry.

Cell Culture-Based Metabolic Labeling

This protocol outlines a general procedure for tracing the metabolism of deuterated α-ketoglutarate in cultured mammalian cells.

Materials:

  • Cultured mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Deuterated alpha-ketoglutarate (e.g., [3,3'-²H]-α-KG)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform, ice-cold

  • Water, ice-cold

  • Centrifuge tubes

  • Cell scraper

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow overnight.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of deuterated α-ketoglutarate. The concentration and incubation time will need to be optimized for the specific cell line and experimental question.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

    • Perform a liquid-liquid extraction by adding chloroform and water to separate the polar (metabolites) and non-polar (lipids) phases.

    • Centrifuge to pellet the protein and separate the phases.

    • Collect the aqueous (upper) phase containing the polar metabolites.

  • Sample Preparation for Analysis:

    • Dry the collected aqueous phase using a vacuum concentrator.

    • Reconstitute the dried metabolite extract in a suitable solvent for either NMR or MS analysis. For NMR, this is typically a buffered D₂O solution containing an internal standard. For LC-MS, this is often a mixture of water and an organic solvent like acetonitrile.

In Vivo Deuterium Metabolic Imaging (DMI)

This protocol provides a general workflow for in vivo metabolic studies using deuterated α-ketoglutarate.

Procedure:

  • Animal Preparation: Acclimate the animal model (e.g., rat, mouse) to the experimental conditions.

  • Tracer Administration: Administer the deuterated α-ketoglutarate via an appropriate route, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route will depend on the specific research question and animal model.[7]

  • In Vivo Imaging (²H-MRS/DMI):

    • Position the animal within the MRI scanner equipped with a deuterium-capable coil.[7]

    • Acquire anatomical reference images (e.g., T2-weighted MRI).

    • Perform deuterium magnetic resonance spectroscopy (²H-MRS) or deuterium metabolic imaging (DMI) to detect the deuterated α-ketoglutarate and its downstream metabolites in the tissue of interest.[3][6][7]

  • Tissue/Biofluid Collection and Ex Vivo Analysis:

    • At the end of the in vivo experiment, tissues and/or biofluids (e.g., blood, urine) can be collected.

    • Perform metabolite extraction from the collected samples as described in the cell culture protocol.

    • Analyze the extracts using NMR or mass spectrometry to quantify the incorporation of deuterium into various metabolites.

NMR Spectroscopy Analysis

Sample Preparation:

  • Reconstitute the dried metabolite extract in a phosphate buffer prepared in D₂O (e.g., 100 mM, pH 7.0) containing a known concentration of an internal standard (e.g., TSP or DSS).

Data Acquisition:

  • Acquire ¹H or ²H NMR spectra on a high-field NMR spectrometer.

  • For ¹H NMR, use a water suppression pulse sequence (e.g., presaturation or WET).

  • For ²H NMR, a simple pulse-acquire sequence is typically sufficient. The low natural abundance of deuterium results in minimal background signal.[8]

Data Analysis:

  • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

  • Identify and quantify the signals corresponding to deuterated α-ketoglutarate and its metabolites based on their chemical shifts and coupling patterns.

  • Calculate the isotopic enrichment by comparing the integral of the deuterated metabolite peak to the total pool of that metabolite.

Mass Spectrometry Analysis

Sample Preparation and Derivatization:

  • For gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is silylation.

  • For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary, but can sometimes improve ionization efficiency and chromatographic separation.

LC-MS/MS Method:

  • Chromatography: Separate the metabolites using a suitable LC column (e.g., a HILIC column for polar metabolites).

  • Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratios (m/z) of the deuterated and unlabeled metabolites.

Data Analysis:

  • Integrate the peak areas for the different isotopologues of each metabolite.

  • Calculate the fractional isotopic enrichment for each metabolite to determine the metabolic flux.

Visualizations

Molecular Structure of Deuterated Alpha-Ketoglutarate

Metabolic_Tracing_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Cell_Culture 1. Cell Culture or In Vivo Model Tracer_Admin 2. Administer Deuterated α-KG Cell_Culture->Tracer_Admin Metabolite_Extraction 3. Quench Metabolism & Extract Metabolites Tracer_Admin->Metabolite_Extraction NMR_Analysis 4a. NMR Spectroscopy Metabolite_Extraction->NMR_Analysis MS_Analysis 4b. Mass Spectrometry Metabolite_Extraction->MS_Analysis Data_Processing 5. Data Processing & Quantification NMR_Analysis->Data_Processing MS_Analysis->Data_Processing Flux_Analysis 6. Metabolic Flux Analysis Data_Processing->Flux_Analysis Krebs_Cycle Isocitrate Isocitrate Deuterated_aKG Deuterated α-Ketoglutarate Isocitrate->Deuterated_aKG IDH Deuterated_Succinyl_CoA Deuterated Succinyl-CoA Deuterated_aKG->Deuterated_Succinyl_CoA α-KGDH Deuterated_Glutamate Deuterated Glutamate Deuterated_aKG->Deuterated_Glutamate Transaminase Deuterated_2HG Deuterated 2-Hydroxyglutarate (in IDH1 mutant cells) Deuterated_aKG->Deuterated_2HG Mutant IDH1 Deuterated_Succinate Deuterated Succinate Deuterated_Succinyl_CoA->Deuterated_Succinate Deuterated_Fumarate Deuterated Fumarate Deuterated_Succinate->Deuterated_Fumarate Deuterated_Malate Deuterated Malate Deuterated_Fumarate->Deuterated_Malate Oxaloacetate Oxaloacetate Deuterated_Malate->Oxaloacetate

References

Navigating the Synthesis and Supply of 2-Ketoglutaric Acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the availability and synthesis of isotopically labeled compounds are critical for advancing metabolic research and drug discovery. This in-depth guide focuses on 2-Ketoglutaric acid-d4, a deuterated isotopologue of the key metabolic intermediate α-ketoglutaric acid. This document provides a comprehensive overview of its synthesis, commercial availability, and its central role in cellular metabolism.

Commercial Availability of Deuterated 2-Ketoglutaric Acid

This compound and its more heavily deuterated counterpart, 2-Ketoglutaric acid-d6, are available from several specialized chemical suppliers. The choice of supplier and product often depends on the required isotopic purity, chemical purity, and the specific research application. Below is a summary of commercially available deuterated 2-Ketoglutaric acid products.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityNotes
MedchemExpressThis compound1381759-60-9Not specified>98%Deuterium labeled 2-Ketoglutaric acid.
MedchemExpress2-Ketoglutaric acid-d61173021-86-7Not specified>98%Deuterium labeled 2-Ketoglutaric acid.
Sigma-Aldrich2-Ketoglutaric acid-d61173021-86-798 atom % D99% (CP)
Cambridge Isotope Laboratories, Inc.α-Ketoglutaric acid (D₆, 98%)1173021-86-798%98%
InvivoChem2-Ketoglutaric acid-d6-≥98%-Deuterated form of 2-Ketoglutaric acid.
Alfa ChemistryThis compound1381759-60-9Not specifiedNot specifiedDeuterium labeled 2-Ketoglutaric acid.

Synthesis of this compound: A Proposed Experimental Protocol

While specific proprietary methods for the synthesis of this compound are not publicly detailed, a plausible and effective method involves the acid-catalyzed hydrogen-deuterium (H/D) exchange of unlabeled 2-ketoglutaric acid. The methylene protons (at C3 and C4) adjacent to the carbonyl and carboxyl groups are susceptible to enolization under acidic conditions, allowing for the incorporation of deuterium from a deuterium source like deuterium oxide (D₂O).

Experimental Protocol: Acid-Catalyzed H/D Exchange

Objective: To synthesize this compound from 2-ketoglutaric acid via acid-catalyzed hydrogen-deuterium exchange.

Materials:

  • 2-Ketoglutaric acid (≥98% purity)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of 2-ketoglutaric acid in 50 mL of deuterium oxide.

  • Acidification: To this solution, cautiously add 1.0 mL of deuterated hydrochloric acid (DCl in D₂O). This will catalyze the enolization and subsequent H/D exchange.

  • Heating and Reflux: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. Allow the reaction to proceed for 24-48 hours. The extended reaction time is to ensure maximum deuterium incorporation at the C3 and C4 positions.

  • Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots from the reaction mixture, removing the solvent under vacuum, and analyzing the residue by ¹H NMR spectroscopy to observe the disappearance of the proton signals corresponding to the C3 and C4 methylene groups.

  • Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the deuterium oxide and DCl by distillation under reduced pressure using a rotary evaporator. To ensure complete removal of residual D₂O and DCl, co-evaporate the residue with anhydrous toluene (2 x 20 mL).

  • Purification: The resulting crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot acetone and allow it to cool slowly to room temperature, then at 4 °C to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum to yield the final product.

  • Characterization: Confirm the structure and determine the isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic and Metabolic Pathways

To better understand the synthesis and biological role of this compound, the following diagrams illustrate the proposed synthetic workflow and its central position in the Krebs cycle.

Synthesis_Workflow Start 2-Ketoglutaric Acid Reaction Dissolve in D2O Add catalytic DCl Start->Reaction Reflux Heat to reflux (24-48h) Reaction->Reflux Workup Solvent removal (Rotary Evaporation) Reflux->Workup Purification Recrystallization (Acetone) Workup->Purification Product This compound Purification->Product

Proposed workflow for the synthesis of this compound.

Krebs_Cycle cluster_krebs Krebs Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Citrate Synthase

The central role of α-Ketoglutarate in the Krebs Cycle.

Conclusion

This compound is a valuable tool for researchers investigating cellular metabolism and developing new therapeutic agents. While commercially available from a number of suppliers, understanding its synthesis provides greater flexibility for custom labeling and research design. The proposed acid-catalyzed H/D exchange method offers a straightforward approach to its preparation. The central role of its non-deuterated counterpart in the Krebs cycle underscores the importance of its labeled forms in metabolic flux analysis and drug interaction studies. This guide provides the foundational technical information required for sourcing and, if necessary, synthesizing this important isotopically labeled compound.

An In-depth Technical Guide to the Core Differences Between 2-Ketoglutaric acid-d4 and Unlabeled α-Ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Issued for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental differences, applications, and analytical methodologies concerning unlabeled α-ketoglutarate (α-KG) and its deuterated stable isotope, 2-Ketoglutaric acid-d4. The focus is on the practical implications of deuterium labeling for quantitative analysis and metabolic research.

Introduction: The Central Role of α-Ketoglutarate

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutaric acid, is a pivotal intermediate in cellular metabolism.[1][2][3] As a key component of the Krebs (tricarboxylic acid, TCA) cycle, it sits at the crossroads of carbon and nitrogen metabolism, playing critical roles in cellular energy production, amino acid biosynthesis, and nitrogen transport.[1][2][3][4][5] Given its central role, the accurate quantification of α-KG and the tracing of its metabolic fate are crucial for understanding cellular physiology and disease.

This compound is the deuterium-labeled analogue of α-KG, engineered specifically for advanced analytical applications.[6][7] While chemically almost identical to its unlabeled counterpart, the presence of stable isotopes introduces a critical mass shift that enables its use as a superior internal standard and metabolic tracer. This document will elucidate these differences and their significance in a research context.

Core Physicochemical and Biological Distinctions

The primary distinction between the two molecules is isotopic. In this compound, four hydrogen atoms are substituted with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[6][7] This substitution is the source of all functional differences in an analytical setting.

  • Isotopic Composition and Mass : Unlabeled α-KG consists of atoms at their natural isotopic abundance. The substitution of four protons (¹H) with deuterons (²H) in this compound results in a predictable mass increase of approximately 4 Daltons.

  • Chemical and Biological Properties : For most practical purposes, the chemical reactivity, solubility, and pKa of the deuterated form are identical to the unlabeled form.[1][8] This near-identical biochemical behavior is paramount, as it ensures that the labeled standard behaves like the endogenous analyte during sample preparation, chromatography, and ionization. While a kinetic isotope effect can occur, where the stronger carbon-deuterium bond can lead to slightly slower reaction rates, this is often negligible or can be accounted for in metabolic flux studies.[9][10]

Quantitative Data Summary

The key quantitative differences are summarized below for direct comparison.

PropertyUnlabeled α-KetoglutarateThis compound
Molecular Formula C₅H₆O₅C₅H₂D₄O₅
Average Molecular Weight ~146.1 g/mol [1][11][12]~150.1 g/mol [6]
Isotopic Label None (natural abundance)Deuterium (²H or D)[7]
Primary Function Endogenous metabolite, biochemical substrate[3][5]Internal standard, metabolic tracer[7]

Visualization of Core Concepts

To visually represent the relationship and its context, the following diagrams are provided.

Unlabeled α-Ketoglutarate (C₅H₆O₅) Labeled This compound (C₅H₂D₄O₅) Unlabeled->Labeled Isotopic Labeling (+4 Deuterium Atoms) Labeled->Unlabeled Chemically & Biologically Near-Identical

Caption: Core relationship between unlabeled and deuterated α-ketoglutarate.

Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-KGDH Glutamate Glutamate aKG->Glutamate Transamination Glutamate->aKG

Caption: α-Ketoglutarate's central position in the TCA cycle.

Applications in Research and Development

The subtle difference in mass underpins the distinct applications of each compound.

  • Unlabeled α-Ketoglutarate : Serves as a substrate in biochemical and cell-based assays to study enzyme kinetics, metabolic pathways, and its potential therapeutic effects.[3][13] It is also used as a component in cell culture media and nutritional supplements.[14]

  • This compound : Its applications are highly technical:

    • Internal Standard for Mass Spectrometry : This is its most common use. In quantitative LC-MS/MS analysis, an ideal internal standard (IS) is chemically identical to the analyte but mass-shifted.[15] this compound fulfills this perfectly. It co-elutes with endogenous α-KG, experiences identical ionization suppression or enhancement, and corrects for analyte loss during sample preparation. Its different mass allows the mass spectrometer to measure it independently from the target analyte, enabling highly accurate and precise quantification.[7]

    • Metabolic Flux Analysis : As a stable isotope tracer, it can be introduced into biological systems to trace the metabolic fate of the α-KG carbon skeleton through various pathways.[7][9] By measuring the incorporation of deuterium into downstream metabolites like glutamate or succinate, researchers can quantify the rates (fluxes) of metabolic pathways, providing a dynamic view of cellular metabolism that is not possible with simple concentration measurements.[16][17][18]

Experimental Protocol: Quantitative Analysis of α-KG in Plasma

This section provides a representative protocol for the quantification of endogenous α-KG in human plasma using this compound as an internal standard via LC-MS/MS.

Objective: To accurately determine the concentration of α-ketoglutarate in human plasma samples.

Materials:

  • Calibrant: α-Ketoglutaric acid (unlabeled)

  • Internal Standard (ISTD): this compound

  • Biological Matrix: Human plasma

  • Reagents: LC-MS grade acetonitrile, water, and formic acid

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1200 series HPLC with Bruker or Sciex MS).[19]

Methodology:

  • Preparation of Standards and ISTD:

    • Prepare a stock solution of unlabeled α-KG (1 mg/mL) in water. Create a serial dilution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.[20]

    • Prepare a stock solution of this compound ISTD at 1 mg/mL and create a working solution of 100 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 10 µL of the 100 ng/mL ISTD working solution to every tube (except blanks).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid).[20]

  • LC-MS/MS Analysis:

    • LC Column: Acclaim 120 C8 (150 mm × 4.6 mm, 3.0 μm) or equivalent.[20]

    • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (97:3, v/v).[20]

    • Flow Rate: 1.2 mL/min.[20]

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole MS with electrospray ionization (ESI), operating in negative ion mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

      • Unlabeled α-KG: Precursor ion [M-H]⁻ m/z 145.1 → Product ion m/z 101.1 (loss of CO₂).

      • This compound (ISTD): Precursor ion [M-H]⁻ m/z 149.1 → Product ion m/z 105.1.

  • Data Analysis and Quantification:

    • Integrate the chromatographic peak areas for both the α-KG and ISTD SRM transitions.

    • Calculate the Peak Area Ratio (PAR) = (Area of α-KG / Area of ISTD).

    • Construct a calibration curve by plotting the PAR of the standards against their known concentrations.

    • Determine the concentration of α-KG in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Add ISTD (d4-αKG) Plasma->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge Centrifuge (14,000 x g) Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate LC Separation (C8 Column) Inject->Separate Ionize ESI Source Separate->Ionize Detect Detect via SRM (m/z 145.1 -> 101.1) (m/z 149.1 -> 105.1) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratio (Analyte / ISTD) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for α-KG quantification using a deuterated standard.

Conclusion

References

Applications of Deuterium-Labeled Compounds in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications of deuterium-labeled compounds in metabolic research. By replacing hydrogen with its stable, heavier isotope, deuterium, these compounds have become indispensable tools for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the pharmacokinetics and pharmacodynamics of drugs. This guide details the underlying principles, experimental methodologies, and data interpretation, offering a thorough resource for professionals in the field.

Core Principles of Deuterium Labeling in Metabolic Research

The utility of deuterium-labeled compounds in metabolic research is primarily based on two key principles: the Kinetic Isotope Effect (KIE) and their function as stable isotope tracers .

The Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1] This phenomenon, known as the Kinetic Isotope Effect, is particularly relevant in drug metabolism, where many enzymatic reactions, especially those catalyzed by cytochrome P450 enzymes, involve the breaking of C-H bonds as a rate-limiting step.[2] By strategically substituting hydrogen with deuterium at metabolically vulnerable sites, the rate of metabolism can be significantly reduced, leading to improved pharmacokinetic profiles.[1][2]

Stable Isotope Tracers: Deuterium-labeled compounds serve as excellent tracers in biological systems.[3] Because their chemical properties are nearly identical to their non-labeled counterparts, they participate in the same biochemical reactions. However, their increased mass allows them to be distinguished and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] This enables researchers to track the metabolic fate of molecules, measure synthesis rates of biomolecules, and determine the flux through various metabolic pathways.[5][6]

Key Applications and Experimental Protocols

Deuterium-labeled compounds are utilized across a wide spectrum of metabolic research, from fundamental pathway analysis to drug development.

Elucidating Metabolic Pathways and Measuring Metabolic Flux

Deuterium-labeled substrates, such as glucose and fatty acids, are extensively used to trace the flow of metabolites through central carbon metabolism and other pathways. This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone.[5][7]

Experimental Protocol: Metabolic Flux Analysis using Deuterium-Labeled Glucose

This protocol outlines a general procedure for tracing the metabolism of [6,6-²H₂]-glucose in cell culture to study glycolysis and the tricarboxylic acid (TCA) cycle.

Materials:

  • Cell culture medium (glucose-free)

  • [6,6-²H₂]-glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, pre-chilled to -80°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare the labeling medium by supplementing glucose-free medium with [6,6-²H₂]-glucose at the desired concentration.

    • Aspirate the growth medium, wash the cells with PBS, and replace it with the labeling medium.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled glucose.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding pre-chilled 80% methanol.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at high speed to pellet the protein precipitate.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS Analysis:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of labeled and unlabeled metabolites of interest (e.g., pyruvate, lactate, citrate).

    • The mass spectrometer is used to measure the mass isotopomer distribution of each metabolite, which reflects the incorporation of deuterium from the labeled glucose.

  • Data Analysis:

    • The mass isotopomer distribution data is used to calculate the fractional contribution of glucose to the synthesis of downstream metabolites and to determine the relative fluxes through different metabolic pathways.

Pharmacokinetic and Drug Metabolism Studies

Deuteration is a powerful strategy to modulate the pharmacokinetic properties of drugs. By slowing down metabolism, deuteration can lead to a longer half-life, increased plasma concentrations, and greater overall drug exposure.[8] This can potentially translate into reduced dosing frequency and a better safety profile.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes how to compare the metabolic stability of a deuterated drug with its non-deuterated counterpart using human liver microsomes.

Materials:

  • Deuterated and non-deuterated drug compounds

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-incubate the drug compounds with HLMs in phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C.

  • Time-Course Sampling:

    • At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent drug in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of the remaining parent drug over time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.

    • A longer half-life and lower intrinsic clearance for the deuterated compound indicate improved metabolic stability.

Quantitative Bioanalysis using Deuterated Internal Standards

Deuterium-labeled compounds are considered the "gold standard" for internal standards in quantitative bioanalysis by LC-MS/MS.[9] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This allows for accurate correction of analytical variability, leading to highly precise and reliable quantification.[9]

Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard

This protocol details a general procedure for the quantification of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Biological matrix (e.g., plasma)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a known volume of the biological matrix sample, add a fixed amount of the deuterated internal standard solution.

    • Add a protein precipitation solvent to precipitate the matrix proteins.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and the deuterated internal standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas of the analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Quantitative Insights from Deuterium Labeling

The use of deuterium-labeled compounds generates a wealth of quantitative data that provides valuable insights into metabolic processes.

Table 1: Pharmacokinetic Parameters of Methadone and d₉-Methadone in Mice

ParameterMethadoned₉-MethadoneFold Change
Cmax (ng/mL) 1025 ± 1504500 ± 5004.4
AUC (ng·h/mL) 1500 ± 2008500 ± 10005.7
Clearance (L/h/kg) 4.7 ± 0.80.9 ± 0.30.19
t½ (h) 1.5 ± 0.23.0 ± 0.42.0
Brain-to-Plasma Ratio 2.05 ± 0.620.35 ± 0.120.17

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t½: Elimination half-life.

Table 2: In Vitro Metabolic Stability of a Deuterated vs. Non-Deuterated Drug [8]

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-Deuterated Drug 2527.7
Deuterated Drug 759.2

Visualization of Metabolic Pathways and Workflows

Visualizing the complex data generated from deuterium labeling studies is crucial for interpretation and communication. The Graphviz (DOT language) is a powerful tool for creating diagrams of metabolic pathways, experimental workflows, and logical relationships.

Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Deuterated IS Deuterated IS Deuterated IS->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Quantitative bioanalysis workflow.

Metabolic Fate of [6,6-²H₂]-Glucose in Central Carbon Metabolism

[6,6-2H2]-Glucose [6,6-2H2]-Glucose G6P Glucose-6-Phosphate [6,6-2H2]-Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP DHAP DHAP FBP->DHAP GAP (2H) Glyceraldehyde-3-Phosphate (2H) FBP->GAP (2H) DHAP->GAP (2H) Pyruvate (2H) Pyruvate (2H) GAP (2H)->Pyruvate (2H) Lactate (2H) Lactate (2H) Pyruvate (2H)->Lactate (2H) Acetyl-CoA (2H) Acetyl-CoA (2H) Pyruvate (2H)->Acetyl-CoA (2H) TCA Cycle TCA Cycle Acetyl-CoA (2H)->TCA Cycle Glutamate (2H) Glutamate (2H) TCA Cycle->Glutamate (2H)

Tracing deuterium from glucose.

Metabolic Switching due to Deuterium Labeling

cluster_non_deuterated Non-Deuterated Drug Metabolism cluster_deuterated Deuterated Drug Metabolism Drug Drug Metabolite A (Major) Metabolite A (Major) Drug->Metabolite A (Major) CYP450 (fast) Metabolite B (Minor) Metabolite B (Minor) Drug->Metabolite B (Minor) Other Enzyme (slow) Deuterated Drug Deuterated Drug Metabolite A (Minor) Metabolite A (Minor) Deuterated Drug->Metabolite A (Minor) CYP450 (slowed by KIE) Metabolite B (Major) Metabolite B (Major) Deuterated Drug->Metabolite B (Major) Other Enzyme (now major pathway)

References

A Guide to Stable Isotope Labeling in Metabolomics: Tracing the Flow of Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stable isotope labeling in metabolomics, a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. By replacing atoms in molecules with their heavier, non-radioactive stable isotopes, researchers can trace the journey of these labeled compounds through complex biochemical reactions, offering unparalleled insights into cellular function in both health and disease.[1][2] This guide covers the core principles, detailed experimental protocols, data analysis strategies, and applications relevant to academic research and drug development.

Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling involves introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and do not decay, making them safe and effective tracers. The foundational principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.[1][3]

Key Concepts:

  • Isotopes and Isotopologues: Isotopes are variants of a chemical element that differ in the number of neutrons.[1] When a metabolite incorporates one or more heavy isotopes, it is referred to as an isotopologue. The distribution of these isotopologues provides a quantitative measure of metabolic activity.

  • Metabolic Flux Analysis (MFA): ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key application that uses stable isotope labeling to quantify the rates (fluxes) of reactions within a metabolic network.[4][5][6][7] By measuring the isotopic labeling patterns in metabolites, researchers can estimate the flow of carbon through various pathways.[4] This technique is considered the gold standard for quantifying cellular metabolic activity.[4]

Experimental Design and Labeling Strategies

The success of a stable isotope labeling experiment hinges on a well-thought-out experimental design, including the choice of isotopic tracer and the labeling strategy.

Choosing an Isotopic Tracer

The selection of the labeled nutrient is a critical first step and depends on the specific metabolic pathways under investigation.[8][9] For studies of central carbon metabolism, uniformly ¹³C-labeled glucose is a common choice.[9][10] For instance, tracing the fate of ¹³C-labeled glucose can reveal the activity of glycolysis, the pentose phosphate pathway, and the TCA cycle.[1][2]

Labeling Strategies: Stationary vs. Dynamic Labeling

Two primary strategies are employed in stable isotope labeling experiments:

  • Isotopically Stationary Labeling: In this approach, cells or organisms are cultured with a labeled substrate for a prolonged period until the isotopic enrichment in the metabolites reaches a steady state. This method is ideal for determining the relative contributions of different pathways to the production of a particular metabolite.

  • Dynamic Labeling: This strategy involves collecting samples at multiple time points after the introduction of the labeled substrate.[11] Dynamic labeling provides a temporal view of metabolic flux and can reveal the kinetics of metabolic pathways. For example, in cultured cells, steady-state labeling in glycolysis can be achieved in about 10 minutes, the TCA cycle in approximately 2 hours, and nucleotides in about 24 hours.[11]

The workflow for a typical stable isotope labeling experiment is depicted below.

G cluster_design Experimental Design cluster_experiment Experiment cluster_analysis Analysis A 1. Select Isotope Tracer (e.g., ¹³C-Glucose) B 2. Choose Labeling Strategy (Stationary vs. Dynamic) A->B C 3. Introduce Labeled Substrate to Biological System B->C D 4. Sample Collection & Metabolite Quenching C->D E 5. Metabolite Extraction D->E F 6. Analytical Measurement (MS or NMR) E->F G 7. Data Processing F->G H 8. Metabolic Flux Analysis G->H

General workflow of a stable isotope labeling experiment.

Key Experimental Protocols

Meticulous execution of experimental protocols is crucial for generating high-quality, interpretable data.[1]

Protocol 1: Cell Culture and Labeling
  • Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.[1]

  • Labeling Medium Preparation: Prepare the labeling medium by replacing the unlabeled substrate of interest (e.g., glucose) with its isotopically labeled counterpart.

  • Initiation of Labeling: Remove the standard growth medium and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired duration, depending on whether a stationary or dynamic labeling strategy is being employed.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample preparation.

  • Quenching: Quickly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a chilled quenching solution, such as 80% methanol, to the cells.[12]

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Perform freeze-thaw cycles to ensure complete cell lysis.[12]

  • Centrifugation: Centrifuge the samples to pellet cell debris.[12]

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.[12]

  • Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.[1]

Analytical Platforms

The two primary analytical techniques used to measure isotopic enrichment in metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][13]

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[14][15] In stable isotope labeling experiments, MS is used to determine the mass isotopologue distribution (MID) of a metabolite, which is the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms used.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While generally less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule (positional isotopomers).[1][3][16] This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.[1] The complementarity of MS and NMR makes the combination of these two techniques particularly powerful.[3][17]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity HighLower
Information Mass Isotopologue Distribution (Number of labels)Positional Isotopomer Information (Location of labels)[1][3]
Sample Prep More complex, often requires derivatization (for GC-MS)Simpler, non-destructive[10]
Quantification Relative or absolute with standardsAbsolute quantification without standards is possible[16]

Data Analysis and Interpretation

The data generated from stable isotope labeling experiments require specialized analysis to extract meaningful biological insights.[1]

  • Peak Identification and Integration: The first step involves identifying and integrating the peaks corresponding to the different isotopologues of a metabolite in the mass or NMR spectrum.

  • Correction for Natural Isotope Abundance: The raw data must be corrected for the natural abundance of heavy isotopes.

  • Calculation of Mass Isotopologue Distribution (MID): The corrected data is used to calculate the MID for each metabolite of interest.

  • Metabolic Flux Analysis (MFA): The MIDs are then used as input for computational models to estimate the intracellular metabolic fluxes.[4][13]

The following diagram illustrates how the incorporation of a ¹³C label from glucose can be traced through glycolysis.

glycolysis_pathway cluster_pathway Tracing ¹³C-Glucose through Glycolysis Glucose ¹³C-Glucose (M+6) G6P Glucose-6-P (M+6) Glucose->G6P F6P Fructose-6-P (M+6) G6P->F6P F16BP Fructose-1,6-BP (M+6) F6P->F16BP DHAP DHAP (M+3) F16BP->DHAP G3P Glyceraldehyde-3-P (M+3) F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate (M+3) G3P->BPG P3G 3-Phosphoglycerate (M+3) BPG->P3G P2G 2-Phosphoglycerate (M+3) P3G->P2G PEP Phosphoenolpyruvate (M+3) P2G->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate

Tracing ¹³C atoms through glycolysis.

Applications in Drug Development

Stable isotope labeling is an invaluable tool in the pharmaceutical industry, accelerating the drug development process.[14][15][18][19]

  • Target Identification and Validation: By elucidating the metabolic pathways that are altered in disease states, this technique can help identify and validate novel drug targets.[19]

  • Mechanism of Action Studies: Stable isotope labeling can be used to determine how a drug candidate modulates metabolic pathways, providing insights into its mechanism of action.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.[14][15][18]

  • Toxicity Studies: By tracing the metabolic fate of a drug, researchers can identify the formation of potentially toxic metabolites.[14][15]

  • Personalized Medicine: Stable isotope labeling can help monitor how individuals metabolize drugs, paving the way for tailored treatment regimens.[18]

Application AreaUtility of Stable Isotope Labeling
Target Discovery Identifies metabolic vulnerabilities in diseases.
Mechanism of Action Elucidates how drugs impact metabolic pathways.
ADME Studies Tracks the metabolic fate of drug candidates.[14][15][18]
Safety Assessment Detects the formation of toxic metabolites.
Clinical Trials Monitors treatment efficacy and patient response.[18]

Future Perspectives

The field of stable isotope metabolomics is continually evolving, with ongoing advancements in analytical instrumentation, computational modeling, and data analysis software.[8] These developments promise to further enhance the power of this technique, enabling a deeper understanding of the complex and dynamic nature of metabolism. The integration of stable isotope labeling with other 'omics' technologies, such as genomics and proteomics, will provide a more holistic view of biological systems and accelerate the pace of biomedical research and drug discovery.

References

A Technical Guide to 2-Ketoglutaric Acid-d4: Suppliers, Purity, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ketoglutaric acid-d4 (α-Ketoglutaric acid-d4), a deuterated stable isotope of the key metabolic intermediate, α-Ketoglutaric acid. This document details commercially available sources, their purity specifications, and comprehensive experimental protocols for its application in metabolic research and drug development.

Supplier and Purity Information

This compound is available from several reputable suppliers, each offering various purity levels and isotopic enrichments. The selection of a supplier and specific product will depend on the sensitivity and requirements of the intended application. Below is a summary of quantitative data from various suppliers.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityFormulation
MedChemExpress This compoundHY-W013636S1Not Specified93.10%[1]Solid
Eurisotop alpha-Ketoglutaric acid-3,3,4,4-d4DLM-620198% (D)90%Solid
Cambridge Isotope Laboratories, Inc. α-Ketoglutaric acid (D₆, 98%)DLM-947698% (D)98%Solid
Isotope Science / Alfa Chemistry This compound-Not SpecifiedNot SpecifiedSolid

Core Applications in Research and Drug Development

This compound serves as a crucial tool in various research applications, primarily due to its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Metabolic Flux Analysis: As a stable isotope tracer, this compound is instrumental in metabolic flux analysis to quantitatively track the flow of metabolites through central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle.

  • Internal Standard for Quantitative Analysis: Its structural similarity and distinct mass make it an ideal internal standard for accurate and precise quantification of endogenous α-Ketoglutaric acid in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Enzyme Activity Assays: It can be used as a substrate in studies investigating the kinetics and mechanisms of enzymes that metabolize α-Ketoglutarate, such as isocitrate dehydrogenase (IDH). This is particularly relevant in cancer research where mutations in IDH are prevalent.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Quantification of α-Ketoglutaric Acid in Biological Samples using GC-MS with this compound as an Internal Standard

This protocol outlines the steps for the derivatization and analysis of α-Ketoglutaric acid from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound (internal standard)

  • Methanol, Chloroform, Water (LC/MS grade)

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heptane

  • Centrifuge, Heating shaker, GC-MS system

Procedure:

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add a known amount of the biological sample (e.g., 50 µL of plasma or 10-20 mg of tissue homogenate).

    • Spike the sample with a known concentration of this compound solution. The amount should be comparable to the expected concentration of the endogenous analyte.

    • Add 250 µL of a pre-chilled extraction solvent mixture of water:methanol:chloroform (1:2.5:1 v/v/v).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the sample on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitated proteins and cellular debris.

    • Carefully transfer the supernatant (polar phase) to a new 1.5 mL tube.

  • Derivatization:

    • Dry the extracted metabolites completely using a centrifugal evaporator or a stream of nitrogen.

    • Add 80 µL of methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate the mixture in a heating shaker at 30°C for 90 minutes with agitation (approximately 1,200 rpm) to protect the keto group.

    • Add 40 µL of MSTFA to the sample for trimethylsilylation of the carboxyl groups.

    • Continue the incubation in the heating shaker at 37°C for 30 minutes with agitation.

    • If any precipitate remains, centrifuge the sample at 16,000 x g for 3 minutes.

    • Transfer the clear supernatant to a GC-MS vial.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample onto the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 5°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for the derivatized α-Ketoglutaric acid and this compound.

  • Data Analysis:

    • Quantify the amount of endogenous α-Ketoglutaric acid by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve prepared with known concentrations of α-Ketoglutaric acid.

¹H-NMR Spectroscopy for Metabolite Analysis using a Deuterated Standard

This protocol provides a general workflow for preparing biological samples for ¹H-NMR analysis. This compound can be used to confirm assignments in complex spectra.

Materials:

  • Biological sample (e.g., cell extract, biofluid)

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR tubes (clean and dry)

  • Internal reference standard (e.g., TSP, DSS)

  • pH meter

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • For biofluids containing proteins (e.g., serum), precipitate proteins by adding a cold deuterated solvent (e.g., methanol-d4) to the sample in a 1:2 ratio. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.

    • For cell extracts, perform a suitable extraction method (e.g., Folch extraction) and resuspend the dried polar extract in a known volume of deuterated solvent.

    • Add a known concentration of an internal reference standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

    • Adjust the pH of the sample to a consistent value (e.g., pH 7.0 ± 0.1) using small amounts of NaOD or DCl in D₂O to minimize pH-dependent chemical shift variations.

    • Transfer the final prepared sample into a clean NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a 1D ¹H-NMR spectrum using a standard pulse sequence (e.g., a presaturation sequence to suppress the water signal).

    • To aid in the assignment of α-Ketoglutarate, a separate sample can be spiked with a known amount of this compound. The absence of corresponding proton signals in the deuterated standard will confirm the peak assignments of the endogenous molecule.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the chemical shifts to the internal standard (e.g., TSP at 0.0 ppm).

    • Integrate the peaks of interest to determine their relative concentrations. For absolute quantification, compare the integral of a metabolite peak to the integral of the known concentration of the internal standard.

Signaling Pathways and Experimental Workflows

The Tricarboxylic Acid (TCA) Cycle

α-Ketoglutarate is a central intermediate in the TCA cycle, a key metabolic pathway for cellular energy production.

TCA_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle showing the central role of α-Ketoglutarate.

α-Ketoglutarate and mTOR Signaling

α-Ketoglutarate has been shown to influence the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling cluster_inputs Inputs cluster_core mTORC1 Complex cluster_outputs Downstream Effects Growth_Factors Growth_Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Amino_Acids Amino_Acids Amino_Acids->mTORC1 Activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits alpha_Ketoglutarate alpha_Ketoglutarate alpha_Ketoglutarate->mTORC1 Modulates

Caption: Simplified overview of the mTOR signaling pathway and its modulation by α-Ketoglutarate.

Experimental Workflow for Metabolite Quantification

The general workflow for quantifying metabolites like α-Ketoglutarate using a deuterated internal standard is a multi-step process.

Metabolite_Quantification_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Metabolite Extraction IS_Spiking->Extraction Derivatization 4. Chemical Derivatization (for GC-MS) Extraction->Derivatization Analysis 5. Instrumental Analysis (GC-MS, LC-MS, or NMR) Derivatization->Analysis Data_Processing 6. Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Quantification 7. Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A typical experimental workflow for quantitative metabolite analysis.

References

Understanding the Mechanism of 2-Ketoglutaric Acid-d4 in Metabolic Tracing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of 2-Ketoglutaric acid-d4 (α-Ketoglutarate-d4, AKG-d4) in metabolic tracing. As a central metabolite in cellular metabolism, α-Ketoglutarate (AKG) is at the crossroads of the tricarboxylic acid (TCA) cycle, amino acid metabolism, and epigenetic regulation. The use of stable isotope-labeled AKG, such as the deuterated form, offers a powerful tool to dissect the dynamics of these pathways in both healthy and diseased states.

Core Mechanism of this compound Metabolic Tracing

Metabolic tracing with this compound relies on the introduction of this labeled compound into a biological system, such as cell culture or an in vivo model. The deuterium (²H) atoms on the 2-KG-d4 molecule act as a "tag" that can be tracked as the molecule is metabolized. The core principle involves monitoring the incorporation of these deuterium labels into downstream metabolites. This is typically achieved using sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Once introduced, 2-KG-d4 enters the cell and is metabolized by the same enzymatic machinery as its unlabeled counterpart. As it proceeds through the TCA cycle and other interconnected pathways, the deuterium atoms are transferred to other molecules. By measuring the extent and pattern of deuterium enrichment in these downstream metabolites, researchers can quantify the rate of metabolic reactions, also known as metabolic flux. This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations.

The metabolic fate of the deuterium atoms from 2-KG-d4 is critical to interpreting the experimental results. As deuterated AKG is converted to succinyl-CoA in the TCA cycle, the deuterium labels are retained. However, in reversible reactions, such as the transamination of AKG to form glutamate, there can be an exchange of the deuterium atoms. Furthermore, some enzymatic reactions in the TCA cycle can lead to the loss of deuterium to the surrounding water pool.[1][2] Understanding these transitions is key to accurately modeling metabolic fluxes.

Key Metabolic & Signaling Pathways

1. The Tricarboxylic Acid (TCA) Cycle: 2-Ketoglutaric acid is a key intermediate in the TCA cycle, a central metabolic hub for energy production and biosynthesis.[3] Tracing with 2-KG-d4 allows for the direct measurement of flux through the latter stages of the cycle.

TCA_Cycle Isocitrate Isocitrate AKG This compound Isocitrate->AKG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA-d4 AKG->Succinyl_CoA α-KG Dehydrogenase Succinate Succinate-d(n) Succinyl_CoA->Succinate Fumarate Fumarate-d(n) Succinate->Fumarate Malate Malate-d(n) Fumarate->Malate Oxaloacetate Oxaloacetate-d(n) Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Amino_Acid_Metabolism AKG This compound Glutamate Glutamate-d4 AKG->Glutamate Glutamate Dehydrogenase / Aminotransferases Other_AAs Other Amino Acids Glutamate->Other_AAs Glutathione Glutathione Glutamate->Glutathione Epigenetic_Regulation cluster_0 Metabolism cluster_1 Epigenetic Machinery cluster_2 Epigenetic Modifications AKG 2-Ketoglutaric acid TET_enzymes TET Enzymes AKG->TET_enzymes Cofactor JmjC_demethylases JmjC Histone Demethylases AKG->JmjC_demethylases Cofactor DNA_demethylation DNA Demethylation TET_enzymes->DNA_demethylation Catalyzes Histone_demethylation Histone Demethylation JmjC_demethylases->Histone_demethylation Catalyzes Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with 2-KG-d4 Cell_Culture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction LCMS_Analysis 4. LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis and Flux Calculation LCMS_Analysis->Data_Analysis

References

A Technical Guide to Natural Abundance Correction in Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for natural abundance correction in stable isotope tracing experiments. Accurate correction for the naturally occurring abundance of stable isotopes is a critical step in metabolomics and fluxomics to ensure the reliable interpretation of isotopic labeling data. This guide is intended to be a practical resource for designing experiments, processing data, and understanding the nuances of this essential correction.

Core Concepts: The "Why" of Natural Abundance Correction

Stable isotope tracing is a powerful technique used to track the flow of atoms through metabolic pathways.[1] By introducing a substrate enriched with a stable isotope (e.g., ¹³C-glucose), researchers can follow its metabolic fate. However, a significant challenge arises from the fact that many elements exist naturally as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[2] This natural abundance of heavy isotopes contributes to the mass isotopomer distribution (MID) of a metabolite, which can confound the interpretation of labeling patterns from the introduced tracer.

Natural abundance correction is the process of computationally removing the contribution of naturally occurring heavy isotopes from the measured mass spectrometry data. This crucial step allows for the accurate determination of the isotopic enrichment that is solely due to the metabolism of the supplied tracer.[3] Failure to perform this correction can lead to significant errors in the quantification of isotopic enrichment and, consequently, to the misinterpretation of metabolic fluxes.[4]

The correction process typically involves the use of a correction matrix, which is derived from the known natural isotopic abundances of all elements in the metabolite and any derivatization agents used.[3][5] This matrix allows for the deconvolution of the measured MID into the true MID that reflects the incorporation of the isotopic label.

Quantitative Data Summary

Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of the elements constituting the metabolites of interest. The following table summarizes the natural abundances of common elements in biological systems.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur³²S94.99
³³S0.75
³⁴S4.25
³⁶S0.01

Table 1: Natural isotopic abundances of key elements in biological molecules. Data sourced from various IUPAC reports and scientific publications.[6][7]

The impact of natural abundance correction is most evident when comparing the raw (uncorrected) and corrected mass isotopomer distributions. The following table provides a hypothetical example for a three-carbon metabolite.

Mass IsotopomerUncorrected Fractional AbundanceCorrected Fractional Abundance
M+00.75000.8015
M+10.15000.1023
M+20.08000.0762
M+30.02000.0200

Table 2: A hypothetical example of a mass isotopomer distribution for a three-carbon metabolite before and after natural abundance correction. The corrected data reveals the true incorporation of the isotopic tracer.

Experimental Protocols

The following section details standardized protocols for performing stable isotope tracing experiments in cell culture, from cell seeding to metabolite extraction and preparation for mass spectrometry analysis.

Cell Culture and Isotope Labeling

This protocol is a general guideline for adherent mammalian cells.

Materials:

  • Cell culture medium deficient in the nutrient to be traced (e.g., glucose-free DMEM).

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites in the serum.

  • Stable isotope tracer (e.g., [U-¹³C₆]-glucose).

  • Phosphate-buffered saline (PBS).

  • Appropriate cell culture plates or flasks.

Procedure:

  • Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Culture cells overnight in their standard growth medium.

  • Prepare the labeling medium by supplementing the nutrient-deficient base medium with the stable isotope tracer to the desired final concentration (e.g., 10 mM [U-¹³C₆]-glucose) and dFBS.[8]

  • Aspirate the standard growth medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.

  • Incubate the cells for a time course determined by the specific metabolic pathway and research question. For steady-state analysis, a single time point after several cell doublings is often used.[9]

Metabolite Quenching and Extraction

Rapidly halting metabolic activity is critical for accurately capturing the intracellular metabolite pool.

Materials:

  • Liquid nitrogen.

  • Ice-cold 80% methanol (LC-MS grade).

  • Cell scraper.

  • Microcentrifuge tubes.

Procedure:

  • To quench metabolism, quickly aspirate the labeling medium and immediately place the culture plate on liquid nitrogen to flash-freeze the cells.[9]

  • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

  • Scrape the frozen cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously to ensure complete cell lysis.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[9]

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extracts using a vacuum concentrator.

  • Store the dried extracts at -80°C until LC-MS analysis.

LC-MS Analysis

This is a general protocol for the analysis of polar metabolites using HILIC-LC-MS.

Procedure:

  • Reconstitute the dried metabolite extracts in an appropriate solvent for HILIC, such as a mixture of acetonitrile and water.

  • Set up the LC system with a HILIC column and a gradient appropriate for separating polar metabolites.

  • Configure the mass spectrometer to acquire data in full scan mode with high resolution (>60,000) to accurately resolve isotopologues.[9]

  • Inject the samples and acquire the mass spectrometry data.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and logical relationships in stable isotope tracing and natural abundance correction.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_correction Correction & Interpretation cell_culture Cell Culture isotope_labeling Isotope Labeling cell_culture->isotope_labeling quenching Metabolic Quenching isotope_labeling->quenching extraction Metabolite Extraction quenching->extraction lcms_analysis LC-MS Analysis extraction->lcms_analysis data_processing Raw Data Processing lcms_analysis->data_processing na_correction Natural Abundance Correction data_processing->na_correction flux_analysis Metabolic Flux Analysis na_correction->flux_analysis

General experimental workflow for stable isotope tracing.

correction_matrix_logic measured_mid Measured MID (Uncorrected Data) correction_matrix Correction Matrix (Based on Natural Abundance) measured_mid->correction_matrix Apply corrected_mid Corrected MID (True Label Incorporation) correction_matrix->corrected_mid Yields

Logical relationship in the correction matrix method.

glycolysis_pathway glucose Glucose (M+6 from ¹³C₆-Glucose) g6p Glucose-6-Phosphate (M+6) glucose->g6p f6p Fructose-6-Phosphate (M+6) g6p->f6p fbp Fructose-1,6-bisphosphate (M+6) f6p->fbp dhap DHAP (M+3) fbp->dhap gap GAP (M+3) fbp->gap dhap->gap pep PEP (M+3) gap->pep pyruvate Pyruvate (M+3) pep->pyruvate lactate Lactate (M+3) pyruvate->lactate tca TCA Cycle pyruvate->tca

Simplified glycolysis pathway showing expected ¹³C labeling.

References

Methodological & Application

Application Note: Quantification of 2-Ketoglutaric Acid-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Ketoglutaric acid (α-Ketoglutaric acid), a key intermediate in the Krebs cycle, plays a central role in cellular energy metabolism and amino acid biosynthesis. Its quantification in biological matrices is crucial for studying various physiological and pathological states. Stable isotope-labeled internal standards, such as 2-Ketoglutaric acid-d4, are essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they effectively compensate for matrix effects and variations in sample processing. This application note provides a detailed protocol for the development of an LC-MS/MS method for the reliable quantification of this compound, intended to be used as an internal standard for the analysis of endogenous 2-Ketoglutaric acid in biological samples like plasma.

Experimental Protocols

Materials and Reagents
  • 2-Ketoglutaric acid: Sigma-Aldrich, Cat. No. K1750

  • This compound (α-Ketoglutaric acid-d4): MedchemExpress, Cat. No. HY-W013636S1

  • Acetonitrile (LC-MS grade): Fisher Scientific, Cat. No. A955

  • Methanol (LC-MS grade): Fisher Scientific, Cat. No. A456

  • Formic acid (LC-MS grade): Thermo Scientific, Cat. No. 85178

  • Water (LC-MS grade): Fisher Scientific, Cat. No. W6

  • Human plasma (K2 EDTA): BioIVT

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add a predetermined amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97:3 v/v Water with 0.1% Formic Acid: Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex for 15 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method
  • Instrument: A high-performance liquid chromatography (HPLC) system such as an Agilent 1200 series or equivalent.

  • Column: Acclaim 120 C8 (150 mm × 4.6 mm, 3.0 μm) or a similar C8 column is suitable for separation.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Isocratic elution with 97% Mobile Phase A and 3% Mobile Phase B has been shown to be effective.[1]

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Run Time: 3 minutes[1]

Mass Spectrometry Method
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM): The following MRM transitions should be monitored. The parameters for this compound are estimated based on the fragmentation of similar labeled compounds and should be optimized empirically.

Data Presentation

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Ketoglutaric acid145.0101.0200Optimize empirically
This compound 149.0 105.0 200 Optimize empirically

Note: The product ion for this compound is estimated based on the neutral loss of CO₂ from the precursor ion, similar to the unlabeled compound. The optimal collision energy should be determined experimentally by infusing a standard solution of this compound and varying the collision energy to maximize the signal of the product ion.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (100 µL) Spike Spike with This compound Sample->Spike Add Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Dry Evaporation Centrifuge1->Dry Supernatant Reconstitute Reconstitution Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Injection Centrifuge2->Inject Supernatant to Vial LC LC Separation (C8 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

Method_Development_Logic cluster_0 Method Development Stages cluster_1 Parameter Optimization Define_Objective Define Analytical Goal: Quantify this compound Lit_Review Literature Review: Existing methods for α-Ketoglutaric acid Define_Objective->Lit_Review Sample_Prep Sample Preparation (Protein Precipitation) Lit_Review->Sample_Prep LC_Conditions LC Conditions (Column, Mobile Phase, Gradient) Lit_Review->LC_Conditions MS_Params MS/MS Parameters (MRM Transitions, CE) Lit_Review->MS_Params Validation Method Validation (Linearity, Accuracy, Precision) Sample_Prep->Validation LC_Conditions->Validation MS_Params->Validation Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis

Caption: Logical flow of the LC-MS/MS method development process.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Ketoglutaric acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ketoglutaric acid (α-Ketoglutaric acid) is a key intermediate in the citric acid cycle (Krebs cycle), playing a crucial role in cellular energy metabolism and as a precursor for the biosynthesis of several amino acids.[1] The quantitative analysis of 2-Ketoglutaric acid in biological samples is essential for metabolic research, disease biomarker discovery, and drug development. Stable isotope-labeled internal standards, such as 2-Ketoglutaric acid-d4, are employed in gas chromatography-mass spectrometry (GC-MS) based methods to achieve high accuracy and precision through isotope dilution mass spectrometry.[2]

This application note provides a detailed protocol for the quantitative analysis of 2-Ketoglutaric acid in biological matrices using this compound as an internal standard. The methodology involves sample preparation, a two-step derivatization process to enhance volatility, and subsequent analysis by GC-MS.

Principle

Due to its low volatility and high polarity, 2-Ketoglutaric acid requires chemical derivatization prior to GC-MS analysis. This protocol employs a two-step derivatization procedure:

  • Methoximation: The keto group of 2-Ketoglutaric acid is protected by reaction with methoxyamine hydrochloride. This step prevents enolization and the formation of multiple derivatives, ensuring a single, sharp chromatographic peak.

  • Silylation: The carboxyl groups are converted to their trimethylsilyl (TMS) esters using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process increases the volatility and thermal stability of the analyte.

The deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. It undergoes the same extraction and derivatization procedures as the endogenous analyte. By measuring the ratio of the peak area of the analyte to that of the internal standard, accurate quantification can be achieved, correcting for any sample loss during preparation and variability in injection volume.

Application: Metabolic Flux Analysis

The analysis of stable isotope-labeled metabolites like this compound is fundamental to metabolic flux analysis, which investigates the rates of metabolic reactions within a biological system. By introducing a labeled substrate into a cell culture or organism, researchers can trace the metabolic fate of the label through various pathways, such as the Krebs cycle. The diagram below illustrates the entry of a labeled substrate and its incorporation into the Krebs cycle intermediates, including α-Ketoglutarate.

Krebs_Cycle Metabolic Flux Analysis using Stable Isotopes in the Krebs Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Labeled_Substrate Labeled Substrate (e.g., Glucose-d7, Glutamine-d5) Labeled_Substrate->Pyruvate

Caption: Krebs Cycle Metabolic Pathway

Experimental Protocols

Sample Preparation
  • Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of plasma, urine, or cell culture medium) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (in a volatile solvent like methanol) to each sample, calibrator, and quality control sample.

  • Deproteinization (for plasma/serum/cell lysates): Add a cold protein precipitation solvent, such as a mixture of methanol and water (e.g., 4:1 v/v), to the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as water can interfere with the derivatization process.

Derivatization
  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

    • Vortex thoroughly to dissolve the residue.

    • Incubate the mixture at 60°C for 45 minutes.

  • Silylation:

    • Cool the samples to room temperature.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to each sample.

    • Vortex thoroughly.

    • Incubate the mixture at 70°C for 30 minutes.

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert.

GC-MS Analysis

The following table outlines the typical GC-MS parameters for the analysis of derivatized 2-Ketoglutaric acid. These parameters should be optimized for the specific instrument used.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 70°C, hold for 1 min; Ramp: 5°C/min to 200°C, hold for 1 min; Ramp: 40°C/min to 300°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of 2-Ketoglutaric acid and its deuterated internal standard. The m/z values for this compound are inferred based on the addition of four deuterium atoms.

AnalyteDerivatizationRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
2-Ketoglutaric acidMOX-TMS~15-17288156, 346
This compoundMOX-TMS~15-17292160, 350

MOX-TMS: Methoxyamine-Trimethylsilyl derivative

Method Performance

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The following table presents typical performance data for the analysis of 2-Ketoglutaric acid.[3][4]

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.938 µg/mL
Inter-day Precision (%RSD) < 6.0%
Inter-day Accuracy (%) 93.7%
Recovery (%) 90 - 110%

Experimental Workflow Diagram

The entire analytical process, from sample collection to data analysis, is depicted in the following workflow diagram.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Deproteinize Deproteinization Spike->Deproteinize Dry Evaporate to Dryness Deproteinize->Dry Methoximation Methoximation (60°C, 45 min) Dry->Methoximation Silylation Silylation (70°C, 30 min) Methoximation->Silylation GCMS GC-MS Injection and Data Acquisition Silylation->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using Internal Standard Integration->Quantification

References

Application Notes: Utilizing 2-Ketoglutaric Acid-d4 for Enhanced Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of quantitative metabolomics, accuracy and reproducibility are paramount. The inherent variability in sample preparation and analysis, however, can pose significant challenges. The use of stable isotope-labeled internal standards is a widely accepted strategy to mitigate these issues, ensuring high-quality data for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of 2-Ketoglutaric acid-d4 as an internal standard for the precise quantification of 2-Ketoglutaric acid (α-Ketoglutarate), a key intermediate in the tricarboxylic acid (TCA) cycle.

Principle

The principle of using this compound as an internal standard lies in the technique of stable isotope dilution analysis (SIDA). This compound is chemically identical to its endogenous counterpart but has a different mass due to the replacement of four protons with deuterium atoms. By adding a known amount of this compound to a sample prior to any processing steps, it experiences the same extraction, derivatization, and ionization effects as the endogenous analyte. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is then used for quantification. This ratiometric measurement corrects for variations in sample handling and instrument response, leading to significantly improved precision and accuracy.

Key Advantages of Using this compound:

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in a mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with the unlabeled analyte and experiences the same matrix effects, their ratio remains constant, thus correcting for this interference.

  • Improved Precision and Accuracy: By accounting for sample-to-sample variations in extraction efficiency and instrument response, the use of an internal standard significantly reduces the coefficient of variation (%CV) and improves the accuracy of the quantitative results.

  • Enhanced Method Robustness: The use of an internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.

Experimental Protocols

This section provides a detailed protocol for the quantification of 2-Ketoglutaric acid in biological samples, such as plasma, using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

  • 2-Ketoglutaric acid standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2. Preparation of Stock Solutions and Internal Standard Working Solution

  • 2-Ketoglutaric acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Ketoglutaric acid in 10 mL of ultrapure water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50% methanol/water. The optimal concentration of the internal standard should be determined during method development and should be similar to the expected endogenous concentration of the analyte.

3. Sample Preparation (Protein Precipitation)

  • Thaw biological samples (e.g., plasma) on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

The following are suggested starting parameters and may require optimization for your specific instrumentation.

Parameter Condition
LC System UPLC/UHPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions 2-Ketoglutaric acid: 145 -> 101
This compound: 149 -> 105
Collision Energy Optimize for your instrument
Dwell Time 100 ms

5. Data Analysis

  • Integrate the peak areas for both the endogenous 2-Ketoglutaric acid and the this compound internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of 2-Ketoglutaric acid in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of an internal standard like this compound significantly improves the quality of quantitative data. The following table provides a representative comparison of expected results for the quantification of 2-Ketoglutaric acid in plasma with and without an internal standard.

Parameter Without Internal Standard With this compound Internal Standard
Mean Concentration (µM) 25.828.1
Standard Deviation (µM) 4.11.5
Coefficient of Variation (%CV) 15.9%5.3%
Accuracy (% Recovery) 85-115%95-105%

This table presents illustrative data to highlight the expected improvements in precision (%CV) and accuracy when using an internal standard. Actual results may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for quantitative metabolomics using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant

Quantitative metabolomics workflow using an internal standard.

TCA Cycle Signaling Pathway

2-Ketoglutaric acid is a central metabolite in the Tricarboxylic Acid (TCA) Cycle, a key energy-producing pathway in cells.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG alpha-Ketoglutarate Isocitrate->AlphaKG NAD+ -> NADH CO2 SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA NAD+ -> NADH CO2 Succinate Succinate SuccinylCoA->Succinate GDP -> GTP Fumarate Fumarate Succinate->Fumarate FAD -> FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD+ -> NADH Oxaloacetate->Citrate

Simplified diagram of the Tricarboxylic Acid (TCA) Cycle.

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 2-Ketoglutaric acid in biological samples. By following the detailed protocols outlined in these application notes, researchers can significantly improve the quality of their metabolomics data, leading to more accurate and reproducible results in their scientific and drug development endeavors.

Application Notes and Protocols for 2-Ketoglutaric acid-d4 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid (α-Ketoglutarate, α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism, nitrogen balance, and as a cofactor for various dioxygenases involved in epigenetic regulation. Its levels in plasma are of significant interest in various research fields, including oncology, metabolic disorders, and drug development. Accurate quantification of α-KG in plasma often requires the use of a stable isotope-labeled internal standard, such as 2-Ketoglutaric acid-d4 (α-KG-d4), to correct for matrix effects and variations in sample processing.

These application notes provide detailed protocols for three common sample preparation techniques for the analysis of α-KG-d4 in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the appropriate method depends on the desired level of sample cleanup, sensitivity, and throughput.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance of the three sample preparation techniques for α-KG analysis in plasma. While specific matrix effect data for α-KG is not always available in the literature, the table provides expected performance based on the nature of the techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >80% (with Acetonitrile)[1], ~99.7% (with Perchloric Acid)[2]>81% (after derivatization)>86% (for acidic compounds)
Matrix Effect High potential for ion suppression due to residual phospholipids and other matrix components.Moderate, as it removes a significant portion of phospholipids.Low to moderate, depending on the sorbent and wash steps used. Can effectively remove phospholipids and other interfering substances.
Throughput HighMediumMedium to High (with 96-well plates)
Cost per Sample LowLow to MediumMedium to High
Protocol Simplicity SimpleModerately ComplexComplex

Experimental Protocols

The following protocols are designed for the preparation of plasma samples for the quantification of α-KG, using α-KG-d4 as an internal standard. It is recommended to optimize the concentration of the internal standard based on the expected endogenous levels of α-KG in the samples.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This method is rapid and simple, making it suitable for high-throughput applications. However, it provides the least amount of sample cleanup, which may result in significant matrix effects.

Materials:

  • Human plasma

  • This compound (α-KG-d4) internal standard spiking solution (in a compatible solvent like methanol or water)

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of reaching >10,000 x g

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add the appropriate volume of α-KG-d4 internal standard spiking solution to each plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization

This protocol involves a derivatization step to improve the chromatographic retention and sensitivity of α-KG, followed by LLE for sample cleanup. This method offers a cleaner extract compared to PPT.

Materials:

  • Human plasma

  • This compound (α-KG-d4) internal standard spiking solution

  • N-methyl imidazole (derivatization agent)

  • Trifluoroacetic anhydride (TFAA)

  • Methyl tertiary-butyl ether (MTBE)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • In a glass tube, add 100 µL of plasma.

  • Add the α-KG-d4 internal standard spiking solution.

  • Add 50 µL of N-methyl imidazole.

  • Add 20 µL of trifluoroacetic anhydride.

  • Vortex briefly and incubate at 65°C for 30 minutes.

  • Cool the tubes to room temperature.

  • Add 1 mL of MTBE and vortex for 1 minute for extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Anion Exchange

This method provides the most thorough sample cleanup by utilizing an anion exchange sorbent to retain the acidic α-KG while allowing neutral and basic compounds to be washed away.

Materials:

  • Human plasma

  • This compound (α-KG-d4) internal standard spiking solution

  • Strong Anion Exchange (SAX) SPE cartridges (e.g., Quaternary Amine)

  • SPE vacuum manifold or positive pressure processor

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 2% formic acid in methanol)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add the α-KG-d4 internal standard spiking solution.

    • Precipitate proteins by adding 300 µL of acetonitrile, vortexing, and centrifuging as described in the PPT protocol.

    • Transfer the supernatant to a clean tube and dilute with 1 mL of deionized water to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning:

    • Place the SAX SPE cartridges on the manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated and diluted sample onto the SPE cartridge.

    • Apply a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the α-KG and α-KG-d4 from the cartridge with 1 mL of 2% formic acid in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of reconstitution solvent.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample + α-KG-d4 (IS) ppt Add Acetonitrile, Vortex, Centrifuge plasma->ppt derivatize Derivatization plasma->derivatize spe_load Load Sample lcms LC-MS/MS Analysis ppt->lcms lle Add MTBE, Vortex, Centrifuge derivatize->lle dry_recon Dry Down & Reconstitute lle->dry_recon spe_cond Condition & Equilibrate SPE Cartridge spe_cond->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->dry_recon dry_recon->lcms

Caption: General experimental workflow for plasma sample preparation and analysis.

α-Ketoglutarate in Cancer Metabolism Signaling Pathway

signaling_pathway cluster_tca TCA Cycle cluster_cancer Cancer Cell Metabolism (IDH Mutant) isocitrate Isocitrate akg α-Ketoglutarate isocitrate->akg IDH1/2 (WT) succinyl_coa Succinyl-CoA akg->succinyl_coa α-KGDH idh_mut IDH1/2 (Mutant) akg->idh_mut NADPH/NADP+ two_hg 2-Hydroxyglutarate (Oncometabolite) idh_mut->two_hg epigenetic Epigenetic Alterations (DNA/Histone Hypermethylation) two_hg->epigenetic Inhibits α-KG-dependent dioxygenases differentiation Blocked Cellular Differentiation epigenetic->differentiation proliferation Increased Cell Proliferation differentiation->proliferation

Caption: Role of α-Ketoglutarate in the TCA cycle and altered cancer metabolism.

Recommended LC-MS/MS Parameters for α-KG-d4

The following are suggested starting parameters for the LC-MS/MS analysis of derivatized α-KG-d4. Optimization will be required for specific instrumentation and chromatographic conditions.

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive depending on the derivatization agent. For N-methyl imidazole derivatization, positive mode is used.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • α-KG (derivatized): The specific transition will depend on the derivatizing agent. For the N-methyl imidazole derivative, a possible transition is m/z 197 -> 179.

    • α-KG-d4 (derivatized): The precursor and product ions will be shifted by +4 m/z. For the N-methyl imidazole derivative, a potential transition is m/z 201 -> 183.

  • Collision Energy: This will need to be optimized for the specific transition and instrument but typically ranges from 10-30 eV.

  • Chromatography: A C18 reversed-phase column is commonly used for the separation of the derivatized α-KG. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a good starting point.

Conclusion

The choice of sample preparation technique for this compound in plasma is a critical step in developing a robust and reliable analytical method. Protein precipitation offers a high-throughput but less clean approach, while liquid-liquid extraction and solid-phase extraction provide cleaner samples at the cost of increased complexity and time. The protocols and information provided here serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs. It is always recommended to perform a thorough method validation, including assessment of recovery and matrix effects, to ensure data quality.

References

Application Notes and Protocols for Metabolic Flux Analysis using Stable Isotope Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions, or fluxes, within a biological system.[1] By providing a detailed snapshot of cellular metabolism, MFA offers unparalleled insights into the physiological state of cells. This is particularly valuable in drug development and biomedical research for understanding disease metabolism, identifying novel therapeutic targets, and elucidating mechanisms of drug action and resistance.[1][2]

This application note provides a detailed protocol for conducting steady-state 13C-Metabolic Flux Analysis (13C-MFA) in mammalian cell culture, from experimental design to data interpretation. 13C-MFA is considered the gold standard for accurately quantifying intracellular fluxes.[3][4] The protocol focuses on the use of stable isotope tracers, specifically [U-13C6]glucose and [U-13C5]glutamine, which are central to probing the key pathways of central carbon metabolism.

Principle of 13C-Metabolic Flux Analysis

The core principle of 13C-MFA involves introducing a substrate labeled with a stable isotope, most commonly carbon-13 (¹³C), into a cell culture.[1] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these heavy isotopes within the metabolic network creates unique mass isotopomer patterns for each metabolite. These patterns are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]

By analyzing the mass isotopomer distributions of key metabolites, particularly protein-bound amino acids which provide a time-integrated measure of intracellular labeling, researchers can infer the relative activities of different metabolic pathways.[6] Computational modeling is then used to estimate the absolute intracellular fluxes that best explain the experimentally measured labeling patterns and extracellular nutrient exchange rates.[7]

Experimental Workflow Overview

The general workflow for a 13C-MFA experiment consists of several key stages, from initial experimental design to final data analysis and interpretation.

MFA_Workflow A Experimental Design (Tracer Selection) B Cell Culture & Isotope Labeling A->B Define tracer & conditions C Metabolite Quenching & Extraction B->C Achieve isotopic steady state D Mass Spectrometry (LC-MS/MS) C->D Prepare samples E Data Processing & Isotopomer Analysis D->E Acquire raw data F Computational Flux Modeling & Estimation E->F Determine mass isotopomer distributions G Statistical Analysis & Interpretation F->G Calculate fluxes & confidence intervals

Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cells and utilizes [U-13C6]glucose and [U-13C5]glutamine as tracers in parallel experiments.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • 13C-labeled substrates: [U-13C6]glucose and [U-13C5]glutamine

  • Phosphate-buffered saline (PBS)

  • Metabolite quenching solution (e.g., 80% methanol at -80°C)

  • Metabolite extraction solvent (e.g., 50% methanol)

  • Cell scrapers

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Experimental Design and Tracer Selection:

    • Define the metabolic pathways of interest. For central carbon metabolism, [U-13C6]glucose is effective for tracing glycolysis and the pentose phosphate pathway, while [U-13C5]glutamine is ideal for analyzing the TCA cycle.[8]

    • Determine the optimal labeling duration to achieve isotopic steady state. This can vary between cell lines and metabolites but is often in the range of 6-24 hours.[9]

  • Cell Culture and Isotope Labeling:

    • Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in approximately 80-90% confluency at the time of harvest.

    • Culture cells in standard growth medium until they are in the mid-exponential growth phase.

    • Prepare the labeling medium: For the glucose tracer experiment, use glucose-free DMEM supplemented with 10% dFBS, 4 mM L-glutamine, and 25 mM [U-13C6]glucose. For the glutamine tracer experiment, use glutamine-free DMEM supplemented with 10% dFBS, 25 mM glucose, and 4 mM [U-13C5]glutamine.[9]

    • Aspirate the standard growth medium, wash the cells twice with PBS, and replace it with the appropriate labeling medium.

    • Incubate the cells for the predetermined duration to allow for the incorporation of the stable isotope tracer and to reach an isotopic steady state.[9]

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with cold PBS.

    • Immediately add ice-cold quenching solution (e.g., -80°C 80% methanol) to the cells and transfer the plates to a -80°C freezer for at least 15 minutes.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the samples at a high speed at 4°C to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis by LC-MS/MS:

    • Analyze the metabolite extracts using an LC-MS/MS system.

    • Employ a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).

    • Use a high-resolution mass spectrometer to detect and quantify the different mass isotopologues of the target metabolites.

Data Analysis and Interpretation

1. Mass Isotopomer Distribution Analysis:

  • Process the raw MS data to determine the mass isotopomer distributions (MIDs) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

2. Computational Flux Estimation:

  • Utilize specialized software for 13C-MFA, such as INCA, METRAN, or 13CFLUX2.[10][11][12]

  • Construct a metabolic network model that includes the relevant biochemical reactions of central carbon metabolism.

  • Input the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) into the software.

  • The software will then use an iterative algorithm to estimate the intracellular fluxes that best fit the experimental data.

3. Statistical Analysis:

  • Perform a goodness-of-fit analysis to ensure the model accurately represents the data.

  • Calculate confidence intervals for the estimated fluxes to assess the precision of the results.

Data Presentation

Quantitative flux data should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Extracellular Flux Rates

MetaboliteFlux (nmol/10^6 cells/hr)Standard Deviation
Glucose Uptake150.212.5
Lactate Secretion250.820.1
Glutamine Uptake25.63.1
Glutamate Secretion10.31.5

Table 2: Intracellular Metabolic Fluxes (Relative to Glucose Uptake Rate)

ReactionFlux (Normalized)Standard Deviation
Glycolysis
Glucose -> G6P100-
F6P -> G3P95.34.2
G3P -> PYR185.610.3
Pentose Phosphate Pathway
G6P -> R5P (oxidative)4.71.1
TCA Cycle
PYR -> AcCoA60.15.8
AcCoA -> Citrate85.37.2
α-KG -> Succinyl-CoA75.96.5
Anaplerosis/Cataplerosis
PYR -> OAA15.22.5
Glutamine -> α-KG25.63.1

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of metabolites through complex networks and understanding the points of entry for isotopic tracers.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glc_ext Glucose (extracellular) Glc Glucose Glc_ext->Glc Uptake G6P G6P Glc->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P G6PD G3P G3P F6P->G3P PEP PEP G3P->PEP Pyr Pyruvate PEP->Pyr Lac Lactate Pyr->Lac LDH AcCoA Acetyl-CoA Pyr->AcCoA PDH OAA Oxaloacetate Pyr->OAA PC Cit Citrate AcCoA->Cit aKG α-Ketoglutarate Cit->aKG SucCoA Succinyl-CoA aKG->SucCoA Mal Malate SucCoA->Mal Mal->OAA OAA->Cit Gln_ext Glutamine (extracellular) Gln Glutamine Gln_ext->Gln Uptake Glu Glutamate Gln->Glu Glu->aKG Anaplerosis

Caption: Central carbon metabolism showing entry points of 13C-glucose and 13C-glutamine.

Applications in Drug Development

Metabolic flux analysis has numerous applications in the pharmaceutical industry:

  • Target Identification and Validation: By identifying key metabolic nodes that are essential for disease progression, MFA can uncover novel drug targets.[10]

  • Mechanism of Action Studies: MFA can elucidate how a drug candidate perturbs metabolic pathways, providing insights into its mechanism of action.

  • Biomarker Discovery: Changes in metabolic fluxes can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.

  • Optimization of Bioprocesses: In the production of biologics, MFA can be used to optimize cell culture conditions to enhance product yield and quality.[13]

By providing a quantitative and dynamic view of cellular metabolism, 13C-MFA is an indispensable tool for advancing our understanding of disease and accelerating the development of new therapeutics.

References

Application Notes and Protocols for Quantifying TCA Cycle Dynamics with 2-Ketoglutaric acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy and provide precursors for biosynthesis. Dysregulation of the TCA cycle is implicated in numerous diseases, including cancer and metabolic disorders, making it a critical area of study in drug development and biomedical research. Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways. While 13C-labeled glucose and glutamine are commonly used, deuterated substrates such as 2-Ketoglutaric acid-d4 (d4-α-KG) offer a valuable alternative for tracing the flow of metabolites through the TCA cycle and connected pathways. This document provides detailed application notes and protocols for utilizing this compound to quantify TCA cycle dynamics.

2-Ketoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a key intermediate in the TCA cycle.[1][2] It sits at the intersection of carbon and nitrogen metabolism and is a substrate for numerous enzymes, including α-ketoglutarate dehydrogenase in the TCA cycle and various aminotransferases.[3] The use of deuterated α-KG allows for the tracing of its metabolic fate, providing insights into TCA cycle flux, amino acid biosynthesis, and the activity of related enzymes.

Applications

  • TCA Cycle Flux Analysis: Quantify the rate of metabolic reactions within the TCA cycle, providing a dynamic view of cellular energy metabolism.

  • Amino Acid Metabolism: Trace the incorporation of the d4-α-KG backbone into glutamate, glutamine, and other amino acids through transamination reactions.

  • Reductive Carboxylation: In certain cellular contexts, such as hypoxia or in some cancer cells, α-KG can undergo reductive carboxylation to produce isocitrate and subsequently citrate, a pathway that can be traced with d4-α-KG.[3]

  • Drug Discovery and Development: Evaluate the impact of therapeutic compounds on TCA cycle activity and related metabolic pathways. For instance, deuterated α-ketoglutarate has been used to probe the activity of mutant isocitrate dehydrogenase 1 (IDH1) in gliomas, which catalyzes the production of the oncometabolite 2-hydroxyglutarate (2-HG).[4]

  • Disease Research: Investigate metabolic reprogramming in diseases such as cancer, neurodegenerative disorders, and inherited metabolic disorders.

Experimental Workflow Overview

The general workflow for quantifying TCA cycle dynamics using this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cell_culture Cell Culture/Model System labeling Labeling with this compound cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis

Caption: A generalized experimental workflow for TCA cycle analysis using this compound.

Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the steps for labeling cultured cells with this compound to trace its incorporation into TCA cycle intermediates.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound (d4-α-KG)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare fresh culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but often ranges from 1 to 5 mM.

  • Labeling:

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the d4-α-KG-containing medium to the cells.

    • Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer. A time-course experiment is recommended to determine the optimal labeling time.

  • Harvesting:

    • At the end of the incubation period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Immediately freeze the cell pellet in liquid nitrogen to quench metabolism.

    • Store the samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Labeled Cells

This protocol describes the extraction of polar metabolites, including TCA cycle intermediates, from the labeled cell pellets.

Materials:

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Microcentrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Extraction:

    • To the frozen cell pellet, add 1 mL of pre-chilled 80% methanol.

    • Vortex the tube vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying:

    • Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of d4-Labeled TCA Cycle Metabolites

This protocol provides a general framework for the analysis of d4-labeled TCA cycle intermediates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • HILIC or C18 reverse-phase column suitable for polar metabolite separation

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the initial LC mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Liquid Chromatography:

    • Inject the reconstituted sample onto the LC system.

    • Separate the metabolites using a gradient elution. For a HILIC column, a typical gradient would start at a high percentage of organic solvent and gradually decrease to elute the polar compounds.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode, as TCA cycle intermediates are organic acids and ionize well in this mode.

    • Use Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution instrument to detect and quantify the different isotopologues of each TCA cycle metabolite. The mass transitions will need to be optimized for both the unlabeled (M+0) and labeled (M+4 for succinate, fumarate, malate derived from one turn of the cycle with d4-α-KG) forms of the metabolites.

Data Presentation and Interpretation

Quantitative data from the LC-MS/MS analysis should be organized into tables to facilitate comparison between different experimental conditions. The data is typically presented as the fractional enrichment of the labeled isotopologue or the relative abundance of different isotopologues.

Table 1: Illustrative Fractional Enrichment of TCA Cycle Metabolites after Labeling with this compound

MetaboliteIsotopologueFractional Enrichment (%) - ControlFractional Enrichment (%) - Treatment X
SuccinateM+425.3 ± 2.115.8 ± 1.5
FumarateM+422.1 ± 1.913.5 ± 1.2
MalateM+428.6 ± 2.518.2 ± 1.7
AspartateM+418.9 ± 1.610.4 ± 1.1
GlutamateM+445.2 ± 3.830.1 ± 2.9

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualization of Metabolic Pathways

The metabolic fate of this compound can be visualized to better understand its flow through the TCA cycle and connected pathways.

tca_cycle_d4 akg_d4 This compound glutamate_d4 Glutamate-d4 akg_d4->glutamate_d4 Aminotransferase succinyl_coa_d4 Succinyl-CoA-d4 akg_d4->succinyl_coa_d4 α-KGDH succinate_d4 Succinate-d4 succinyl_coa_d4->succinate_d4 fumarate_d4 Fumarate-d4 succinate_d4->fumarate_d4 malate_d4 Malate-d4 fumarate_d4->malate_d4 oaa_d4 Oxaloacetate-d4 malate_d4->oaa_d4 aspartate_d4 Aspartate-d4 oaa_d4->aspartate_d4 Aminotransferase

Caption: Metabolic fate of this compound in the TCA cycle and amino acid biosynthesis.

Conclusion

Quantifying TCA cycle dynamics using this compound provides a powerful approach to investigate cellular metabolism. The protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute stable isotope tracing experiments. By carefully following these methodologies, it is possible to gain valuable insights into the intricate workings of the TCA cycle and its role in health and disease, thereby facilitating the discovery of new therapeutic strategies.

References

Application Notes and Protocols for GC-MS Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of complex mixtures of metabolites.[1] However, its application is primarily limited to volatile and thermally stable compounds.[2] Organic acids, key intermediates in many metabolic pathways, are generally non-volatile due to their high polarity and tendency to form hydrogen bonds.[3][4] To overcome this limitation, a derivatization step is essential to convert these polar, non-volatile organic acids into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis.[3][5] This process replaces active hydrogen atoms in functional groups like carboxyl and hydroxyl groups with non-polar moieties, thereby increasing volatility and improving chromatographic separation and detection.[5][6]

This document provides detailed application notes on the most common derivatization methods for organic acids—silylation and alkylation—and presents standardized protocols for their implementation in a research or clinical setting.

Key Derivatization Methods: A Comparison

The choice of derivatization reagent is critical and depends on the specific organic acids of interest, the sample matrix, and the desired analytical performance. The two most prevalent methods are silylation and alkylation.

  • Silylation: This is the most widely used derivatization technique for GC-MS metabolomics.[1][6] It involves replacing an active hydrogen in a carboxyl or hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[6] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[6] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[7] While versatile, silylation reagents are sensitive to moisture, and the resulting TMS derivatives can be susceptible to hydrolysis, requiring careful sample handling in a dry environment.[6][8]

  • Alkylation: This method reduces polarity by replacing acidic hydrogens with an alkyl group, converting carboxylic acids into esters, ethers, or amides.[4] Alkylation is a robust alternative to silylation, often providing more stable derivatives.[1]

    • Esterification: This is the most common form of alkylation for organic acids.[9] Reagents like diazomethane and trimethylsilyldiazomethane react rapidly and quantitatively to form methyl esters.[9][10] However, diazomethane is highly toxic and explosive, requiring special handling.[9][11] Acid-catalyzed esterification using alcohols (e.g., methanol) with catalysts like boron trifluoride (BF3) is another effective method.[12][13]

    • Chloroformate Alkylation: Methyl chloroformate (MCF) is a versatile reagent that reacts instantaneously with organic acids without heating.[1][14] MCF derivatives exhibit better stability and reproducibility compared to some silyl derivatives, making this method particularly suitable for quantitative studies.[1][2]

    • Pentafluorobenzyl (PFB) Derivatization: Reagents like Pentafluorobenzyl bromide (PFBBr) create PFB esters.[15] These derivatives are highly sensitive to electron capture detection (ECD) and are excellent for trace analysis.[15][16]

Comparative Summary of Derivatization Methods
FeatureSilylation (e.g., BSTFA, MSTFA)Alkylation (Esterification, e.g., Diazomethane)Alkylation (Chloroformate, e.g., MCF)Alkylation (PFBBr)
Principle Replaces active H with a silyl group (e.g., TMS).[6]Forms methyl esters from carboxylic acids.[10]Forms methyl esters and other derivatives.[1]Forms pentafluorobenzyl esters.[15]
Reaction Speed Fast; often complete upon dissolution, may require heating (e.g., 60-90°C for 15-60 min).[16][17]Instantaneous at room temperature.[9][10]Instantaneous at room temperature.[1]Requires heating (e.g., 60°C) and catalysis.[18]
Derivative Stability TMS derivatives are moisture-sensitive; t-BDMS derivatives are much more stable.[6]Methyl esters are generally stable.[12]Very stable derivatives.[1][2]Stable derivatives.[9]
Advantages Most widely used, versatile, reacts with many functional groups.[1][6]High yields, minimal side reactions.[9][10] TMSCHN2 is commercially available and more stable than diazomethane.[10]Instantaneous reaction, no heating needed, stable derivatives, good reproducibility.[1]Excellent for trace analysis with ECD or NCI-MS.[15]
Disadvantages Reagents and derivatives are moisture-sensitive.[6][8] Silylated amino acids can be unstable.[2]Diazomethane is highly toxic, carcinogenic, and explosive.[9] TMSCHN2 reacts slower and can produce more by-products.[10]Requires careful pH control and extraction steps.Can be less universal; primarily targets acidic groups.[15]
Common Reagents BSTFA, MSTFA, TMCS.[7]Diazomethane (CH2N2), Trimethylsilyldiazomethane (TMSCHN2), BF3/Methanol.[12][19]Methyl Chloroformate (MCF).[14]Pentafluorobenzyl Bromide (PFBBr).[15]

Quantitative Performance Data

The following tables summarize quantitative data reported for various derivatization methods, providing insight into their analytical performance.

Table 1: Method Performance for Ultrasound-Assisted Silylation (BSTFA + 1% TMCS)[20]
Analyte GroupLinearity (r)Limit of Detection (LOD) (μmol/L)Reproducibility (CV %)Accuracy (Recovery %)
Organic Acids (26 total)0.9958 - 0.99960.04 - 0.420.32 - 13.7682.97 - 114.96

Data from a validated protocol for 26 organic acids in serum using ultrasound-assisted derivatization with BSTFA + 1% TMCS at 50°C for 10 minutes.[20]

Table 2: Reproducibility Comparison of Silylation (TMS) vs. Alkylation (MCF)[1]
MethodRelative Standard Deviation (RSD)
Silylation (TMS derivatives)Poorer reproducibility, derivatives showed instability during chromatographic runs.[1]
Alkylation (MCF derivatives)Excellent performance, relative variability below 10% for repeat injections.[1]

This comparison highlights the superior stability and reproducibility of MCF derivatives for quantitative metabolomics studies.[1]

Table 3: Performance for MTBSTFA Derivatization of Select Organic Acids[21]
AnalyteLinearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Lactic Acid> 0.99550.317 - 0.4100.085 - 1.53
Glycolic Acid> 0.99550.317 - 0.4100.085 - 1.53
Malic Acid> 0.99550.317 - 0.4100.085 - 1.53

Data from a study optimizing MTBSTFA derivatization for organic acids in saffron stigmas, with optimal conditions found to be 130°C for 90 minutes.[21]

Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for the most common derivatization methods.

Protocol 1: Two-Step Silylation for Organic Acids in Urine

This protocol is a common two-step method involving oximation followed by silylation, which is particularly useful for keto-acids.[17][22]

Workflow Diagram

G Protocol 1: Two-Step Silylation Workflow sample 1. Sample Preparation (200 µL Urine) oximation 2. Oximation Add Methoxyamine HCl Incubate at 60°C for 30 min sample->oximation extraction 3. Liquid-Liquid Extraction Add Internal Standard Extract with Ethyl Acetate oximation->extraction drydown 4. Evaporation Dry supernatant under Nitrogen stream extraction->drydown silylation 5. Silylation Add Hexane and BSTFA Incubate at 70-90°C for 15 min drydown->silylation analysis 6. GC-MS Analysis silylation->analysis G Protocol 2: MCF Alkylation Workflow sample 1. Sample in Aqueous Medium (e.g., 100 µL) reagent1 2. Add Reagents - 33 µL NaOH (1M) - 200 µL Methanol - 34 µL Pyridine sample->reagent1 derivatization 3. Derivatization Step Add 20 µL Methyl Chloroformate (MCF) Vortex for 30s reagent1->derivatization extraction 4. Extraction Add 100 µL Chloroform Vortex for 10s Add 100 µL NaHCO3 (50mM) derivatization->extraction separation 5. Phase Separation Centrifuge Collect organic (bottom) layer extraction->separation analysis 6. GC-MS Analysis separation->analysis G Protocol 3: TMSCHN2 Esterification Workflow sample 1. Dried Sample Residue dissolve 2. Dissolve Sample Add solvent mixture (e.g., Toluene/Methanol) sample->dissolve derivatization 3. Derivatization Add TMSCHN2 solution dropwise (until yellow color persists) dissolve->derivatization reaction 4. Reaction Completion Let stand at room temp (5-10 min) Quench excess reagent with acid derivatization->reaction analysis 5. GC-MS Analysis Directly inject or concentrate first reaction->analysis

References

Application Note: A Robust HILIC Chromatography Method for the Separation of Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics, the comprehensive study of small molecules in biological systems, provides critical insights into cellular biochemistry and disease states. A significant challenge in metabolomics is the effective separation and analysis of polar metabolites, which include crucial compound classes like amino acids, organic acids, sugars, and nucleotides. These molecules are often poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and popular technique for retaining and separating these polar compounds, offering complementary selectivity to RPLC.[1][3][4] This application note provides a detailed protocol for the separation of polar metabolites using HILIC coupled with mass spectrometry (MS), covering sample preparation, chromatographic conditions, and data analysis considerations.

The high organic content of the mobile phase used in HILIC is advantageous for MS detection, as it promotes efficient desolvation and ionization in the MS source, leading to enhanced signal response.[3][5] The combination of HILIC with high-resolution mass spectrometry allows for the comprehensive analysis of a wide array of small polar metabolites, making it an invaluable tool in drug discovery, metabolic engineering, and clinical research.[6][7]

Principle of HILIC Separation

HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[5] The primary retention mechanism involves the partitioning of polar analytes into a water-enriched layer that forms on the surface of the stationary phase.[5][8] Elution is achieved by increasing the polarity of the mobile phase, i.e., by increasing the proportion of the aqueous component in the gradient.[1]

Secondary interactions, such as hydrogen bonding and electrostatic forces between the analytes and the stationary phase, also contribute to the separation, with the dominant mechanism depending on the physicochemical properties of both the stationary phase and the analytes.[3][4]

HILIC_Mechanism analyte_polar analyte_polar w w analyte_polar->w Partitions into Aqueous Layer (Retention) analyte_nonpolar analyte_nonpolar mp mp

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for reproducible and accurate results, aiming to efficiently extract metabolites while removing interfering substances like proteins and lipids.[9][10]

Protocol 3.1.1: Extraction of Polar Metabolites from Plasma/Serum

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 90 µL of cold extraction solvent (e.g., 74.9% acetonitrile / 24.9% methanol / 0.2% formic acid with internal standards) for every 10 µL of plasma.[11]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis. Avoid disturbing the protein pellet.

Protocol 3.1.2: Extraction of Polar Metabolites from Adherent Cultured Cells

  • Aspirate the culture medium from the well.

  • Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove residual medium components. Aspirate the wash solution completely after each wash. Salts from buffers like PBS can interfere with LC-MS analysis.

  • Add 1 mL of cold extraction solvent (e.g., 80% methanol / 20% water) directly to the well.

  • Scrape the cells from the plate surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the mixture for 10 minutes at 4°C.

  • Centrifuge at 16,000 x g (or maximum speed) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the polar metabolites to a new tube for analysis.

Mobile Phase Preparation

The composition, pH, and ionic strength of the mobile phase are critical parameters that influence the selectivity and retention in HILIC.[3] Ammonium formate and ammonium acetate are the most commonly used buffers as they are volatile and compatible with MS.[1]

Example Mobile Phases:

  • Low pH (Positive Ion Mode):

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[4][12]

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.[12][13]

  • High pH (Negative Ion Mode):

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, pH 9.0 (adjusted with ammonium hydroxide).[14]

    • Mobile Phase B (Organic): Acetonitrile.

HILIC-MS System Setup and Chromatography

Column Conditioning: New HILIC columns require proper conditioning to ensure the formation of a stable water layer, which is crucial for reproducible chromatography. A typical procedure involves flushing the column with 50 column volumes of 50% acetonitrile/50% water, followed by at least 20 column volumes of the initial mobile phase conditions.[13]

HILIC_Workflow cluster_SamplePrep 1. Sample Preparation cluster_LCMS 2. HILIC-MS Analysis cluster_Data 3. Data Processing & Analysis BiologicalSample Biological Sample (Plasma, Cells, Tissue) Quenching Metabolism Quenching BiologicalSample->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation Protein/Debris Removal (Centrifugation) Extraction->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant Injection Sample Injection Supernatant->Injection HILIC HILIC Separation (Polar Stationary Phase, ACN/H₂O Gradient) Injection->HILIC MS_Detection Mass Spectrometry (Q-TOF or Orbitrap) HILIC->MS_Detection RawData Raw LC-MS Data MS_Detection->RawData PeakPicking Peak Picking & Alignment RawData->PeakPicking Annotation Metabolite Annotation (RT & m/z Matching) PeakPicking->Annotation Stats Statistical Analysis Annotation->Stats

Data and Performance

The choice of stationary phase and mobile phase pH significantly impacts separation performance. A systematic evaluation of different HILIC columns is often necessary to achieve optimal results for a specific set of metabolites.[3][15]

Table 1: Common HILIC Stationary Phases for Metabolomics
Stationary Phase ChemistryTypeKey CharacteristicsTypical Applications
BEH Amide NeutralExhibits excellent stability and provides robust separation for a wide range of polar compounds.[16]Global metabolomics, sugars, sugar phosphates.[12]
ZIC-HILIC / ZIC-cHILIC ZwitterionicContains both positive and negative charges, offering unique selectivity through electrostatic interactions.[8] Effective for charged and highly polar species.[3][15]Amino acids, nucleotides, organic acids.[3][15][16]
Bare Silica PolarThe original HILIC phase; retention is highly dependent on the silanol activity.[2]General purpose for polar neutral and basic compounds.[13]
Diol NeutralLess retentive than bare silica but offers different selectivity.Polar neutral compounds.[2]
Table 2: Example HILIC Gradient Conditions

This table provides example starting points for method development. Gradients must be optimized based on the specific column, instrument, and analytes of interest.

ParameterMethod 1: Waters BEH Amide[12]Method 2: Agilent HILIC-Z[14]Method 3: Atlantis HILIC[11]
Column Dimensions 2.1 x 100 mm, 1.7 µm2.1 x 100 mm, 1.8 µm2.0 x 150 mm, 3 µm
Mobile Phase A 20 mM Amm. Formate, 0.1% FA in H₂O100 mM Amm. Acetate, pH 9.0 in H₂O10 mM Amm. Formate, 0.1% FA in H₂O
Mobile Phase B 0.1% FA in ACNAcetonitrile0.1% FA in ACN
Flow Rate 0.4 mL/min0.3 mL/min0.25 mL/min
Gradient Time (min) % B Time (min)
0.0950.0
3.05016.0
3.55017.5
4.09518.0
7.09524.0
Table 3: Performance Data - Retention Time Reproducibility

Reproducibility is key for large-scale metabolomics studies. Modern HILIC columns demonstrate excellent retention time stability.

ColumnMetaboliteNumber of InjectionsRetention Time CV (%)Source
BEH AmideCysteine2002.8%
BEH Amide3-Methylhistidine2000.6%

Conclusion

HILIC chromatography is an indispensable technique for the analysis of polar metabolites. Its orthogonal selectivity compared to RPLC and its compatibility with mass spectrometry provide a robust platform for both targeted and untargeted metabolomics.[1] Successful implementation of HILIC methods requires careful consideration of the stationary phase chemistry, mobile phase conditions, and sample preparation protocols. By following the detailed guidelines and protocols in this application note, researchers can develop reliable and reproducible methods to comprehensively profile the polar metabolome, advancing our understanding of biology and disease.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in the ESI-MS Analysis of Deuterated Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of deuterated organic acids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ESI-MS analysis?

A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either a decrease in signal intensity, known as ion suppression, or an increase in signal, termed ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How do deuterated internal standards help mitigate matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are widely considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they tend to co-elute and experience similar degrees of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1][2] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this separation causes the analyte and internal standard to elute into regions with different levels of ion suppression, it can result in inaccurate quantification, an issue referred to as differential matrix effects.[1][3]

Q4: What are the primary causes of ion suppression in ESI-MS?

A4: Ion suppression in ESI-MS is a multifaceted issue. Some of the primary causes include:

  • Competition for Charge: In the ESI process, there is a finite amount of charge available on the droplets. Co-eluting compounds with high concentrations or greater surface activity can compete with the analyte for this charge, reducing the analyte's ionization efficiency.[4][5]

  • Changes in Droplet Properties: The presence of non-volatile matrix components like salts and detergents can alter the physical properties of the ESI droplets, such as viscosity and surface tension. This can hinder solvent evaporation and the subsequent release of gas-phase analyte ions.[5]

  • Co-precipitation: Non-volatile materials can cause the analyte to co-precipitate within the droplet, preventing it from being efficiently ionized.[6]

Q5: What are some key considerations when developing an LC-MS method to minimize matrix effects for organic acids?

A5: When developing a robust LC-MS method for organic acids, several factors should be considered:

  • Sample Preparation: This is often the most effective way to combat matrix effects.[7][8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can remove a significant portion of interfering matrix components.[7][8][9]

  • Chromatographic Separation: Optimizing the chromatographic conditions to achieve better separation between the analyte and matrix components can significantly reduce co-elution and, therefore, ion suppression.[8]

  • Choice of Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[6]

  • Flow Rate Reduction: Lowering the ESI flow rate to the nanoliter-per-minute range can generate smaller, more highly charged droplets that are more tolerant to non-volatile salts.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of deuterated organic acids.

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

This is a frequent indicator that the deuterated internal standard is not adequately compensating for variable matrix effects between samples.

  • Potential Cause: Differential matrix effects due to slight chromatographic separation between the analyte and the deuterated internal standard.[3][10]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to confirm that the analyte and internal standard peaks are perfectly co-eluting. Even a small offset can lead to different degrees of ion suppression.[10]

    • Modify Chromatography: Adjust the mobile phase composition, gradient profile, or even the analytical column to achieve complete co-elution.[10] Sometimes a column with slightly lower resolution can be beneficial to ensure the peaks overlap completely.[10]

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove the interfering matrix components that are causing the variable suppression.[7][9]

Problem 2: Consistently low signal intensity for both the analyte and the deuterated internal standard.

This suggests significant ion suppression is occurring, impacting the overall sensitivity of the assay.

  • Potential Cause: High concentration of co-eluting matrix components, such as phospholipids or salts.[11]

  • Troubleshooting Steps:

    • Sample Dilution: A simple first step is to dilute the sample. This can reduce the concentration of interfering compounds, though it may compromise the limit of quantitation.[7]

    • Optimize Sample Preparation:

      • Protein Precipitation (PPT): While a quick method, it may not be sufficient for removing all interfering substances. Consider using PPT plates that specifically target phospholipid removal.[7]

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the organic acids while leaving interfering compounds behind.[7]

      • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences.[9] Experiment with different sorbent types and washing/elution conditions.

Problem 3: The deuterated internal standard signal is stable, but the analyte signal is highly variable.

This situation points to an issue where the internal standard is not behaving identically to the analyte.

  • Potential Cause: The analyte may be interacting with matrix components in a way that the deuterated standard is not, or there could be an issue with the stability of the analyte.

  • Troubleshooting Steps:

    • Investigate Analyte Stability: Ensure the analyte is stable throughout the sample preparation and analysis process.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to account for matrix-induced changes in ionization efficiency.[8]

    • Re-evaluate the Internal Standard: In rare cases, the deuteration position on the internal standard might slightly alter its physicochemical properties, leading to different interactions with the matrix.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on typical outcomes reported in the literature.

Sample Preparation TechniqueTypical Matrix Effect ReductionAdvantagesDisadvantages
Protein Precipitation (PPT) Low to Moderate[9]Simple, fast, and inexpensive.Often incomplete removal of matrix components, especially phospholipids.[9][11]
Liquid-Liquid Extraction (LLE) Moderate to High[7]Can be highly selective with optimized solvent and pH.Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) High[9]Provides the cleanest extracts and significantly reduces matrix effects.[9]Can be more expensive and require more method development.
HybridSPE®-Phospholipid HighSpecifically targets the removal of phospholipids, a major source of ion suppression.[11][12]Targeted to a specific class of interferences.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol is used to quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard are prepared in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte and internal standard are added to the final extract just before analysis.[13]

    • Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical experimental workflow for the analysis of deuterated organic acids.

ion_suppression_pathway cluster_esi_source ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->Droplet Enters Gas_Phase_Ions Gas-Phase Ions Matrix->Gas_Phase_Ions Competition for Charge & Altered Droplet Properties Droplet->Gas_Phase_Ions Evaporation & Ionization Suppressed_Signal Suppressed Analyte Signal Gas_Phase_Ions->Suppressed_Signal Leads to

Caption: The mechanism of ion suppression in the ESI source.

troubleshooting_workflow Start Poor Analyte/IS Ratio Reproducibility Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Modify_Chroma Modify Chromatographic Method Check_Coelution->Modify_Chroma No Evaluate_Matrix Quantify Matrix Effect (Post-Extraction Spike) Check_Coelution->Evaluate_Matrix Yes Coeluting Yes Not_Coeluting No Modify_Chroma->Check_Coelution Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Evaluate_Matrix->Improve_Cleanup High & Variable ME Check_System Investigate Other System Issues Evaluate_Matrix->Check_System Low & Consistent ME High_ME High & Variable ME Low_ME Low & Consistent ME End Problem Resolved Improve_Cleanup->End Check_System->End

Caption: A troubleshooting workflow for poor analyte/IS ratio reproducibility.

References

How to address isotopic impurity of 2-Ketoglutaric acid-d4 in flux analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for common issues encountered during metabolic flux analysis experiments.

Topic: Addressing Isotopic Impurity of 2-Ketoglutaric acid-d4 in Flux Analysis

Question: How do I accurately account for the isotopic impurity of my this compound tracer in my metabolic flux analysis (MFA) experiments?

Answer:

Isotopic tracers, such as this compound (d4-2KG), are essential for elucidating metabolic pathways. However, these tracers are rarely 100% isotopically pure, and failing to correct for these impurities can lead to significant errors in flux calculations[1][2]. This guide will walk you through the process of identifying and correcting for isotopic impurities in your d4-2KG tracer.

FAQs and Troubleshooting

Q1: Why is it critical to correct for the isotopic impurity of this compound?

A1: Commercially available stable isotope-labeled compounds are not 100% pure and contain a mixture of different mass isotopomers. For d4-2KG, this means your tracer will contain not only the desired d4 species but also d0, d1, d2, and d3 species. If you assume your tracer is 100% pure d4-2KG, you will incorrectly attribute the presence of lower mass isotopomers in your biological samples to metabolic processes, leading to inaccurate flux estimations. This correction is in addition to the necessary correction for the natural abundance of stable isotopes (e.g., ¹³C) in your metabolites[1].

Q2: How can I determine the isotopic purity and mass isotopomer distribution (MID) of my this compound tracer?

A2: The most direct way to determine the isotopic purity of your tracer is to analyze it using mass spectrometry (MS), typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This analysis will provide you with the mass isotopomer distribution (MID) of the tracer, which is the relative abundance of each isotopic form (d0, d1, d2, d3, d4, etc.).

A general workflow for this process is as follows:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tracer This compound (from vial) Derivatize Derivatization (e.g., silylation for GC-MS) Tracer->Derivatize GCMS GC-MS or LC-MS Analysis Derivatize->GCMS ExtractSpectra Extract Mass Spectra GCMS->ExtractSpectra CalculateMID Calculate Mass Isotopomer Distribution (MID) ExtractSpectra->CalculateMID Correction Use MID for Flux Analysis Correction CalculateMID->Correction

Figure 1: Workflow for determining the Mass Isotopomer Distribution (MID) of a deuterated tracer.
Q3: What is a typical mass isotopomer distribution for commercially available this compound?

A3: The exact MID will vary between batches and suppliers. It is crucial to analyze your specific lot of tracer. However, a representative MID for a batch with a stated isotopic purity of ~98 atom % D might look like the following:

Mass IsotopomerRelative Abundance (%)
d0 (unlabeled)0.5%
d11.0%
d22.5%
d310.0%
d486.0%
Table 1: Representative Mass Isotopomer Distribution (MID) of a commercial this compound tracer. This is an example, and the actual distribution must be determined experimentally for each batch.
Q4: I have the MID of my tracer. How do I use this information to correct my flux analysis data?

A4: The MID of your tracer must be incorporated into your metabolic flux analysis model. Most modern MFA software packages, such as IsoCorrectoR and INCA, have functionalities to account for tracer impurity[2][3]. You will typically input the experimentally determined MID of your tracer into the software. The software will then use this information, along with the natural isotope abundance, to correct the measured MIDs of your downstream metabolites before calculating the metabolic fluxes.

The correction process can be conceptually understood as a matrix-based calculation:

correction_logic MeasuredMID Measured MID of Downstream Metabolite CorrectionMatrix Correction Matrix (incorporates tracer impurity and natural abundance) MeasuredMID->CorrectionMatrix TracerMID Tracer Impurity MID TracerMID->CorrectionMatrix NaturalAbundance Natural Isotope Abundance NaturalAbundance->CorrectionMatrix CorrectedMID Corrected MID CorrectionMatrix->CorrectedMID FluxCalculation Metabolic Flux Calculation CorrectedMID->FluxCalculation

Figure 2: Logical flow of data correction in metabolic flux analysis.
Q5: What is the impact of this compound impurity on the analysis of the TCA cycle?

A5: 2-Ketoglutaric acid is a key intermediate in the Tricarboxylic Acid (TCA) cycle. When using d4-2KG as a tracer, the deuterium labels will be incorporated into other TCA cycle intermediates such as succinate, fumarate, malate, and oxaloacetate. If you do not correct for the presence of d0, d1, d2, and d3 impurities in your tracer, you will overestimate the contribution of unlabeled sources to these metabolites, leading to incorrect calculations of TCA cycle flux and other related pathways.

tca_cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate (Tracer Input: d4) Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate

Figure 3: Simplified diagram of the TCA cycle showing the entry point of the 2-Ketoglutaric acid tracer.

Experimental Protocols

Protocol: Determination of this compound MID by GC-MS

This protocol provides a general method for the derivatization and analysis of this compound to determine its mass isotopomer distribution.

Materials:

  • This compound tracer

  • Anhydrous pyridine

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Ethyl acetate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your this compound tracer into a glass vial.

    • Dissolve the tracer in 100 µL of anhydrous pyridine.

    • Add 100 µL of MTBSTFA to the solution.

    • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate derivatization.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet temperature: 250°C

      • Oven program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Electron ionization (EI) at 70 eV.

      • Acquire data in full scan mode over a mass range that includes the expected mass-to-charge (m/z) values of the derivatized 2-KG isotopomers.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the derivatized 2-Ketoglutaric acid.

    • Extract the mass spectrum for this peak.

    • Identify the ion cluster corresponding to a characteristic fragment of the derivatized molecule (e.g., the [M-57]⁺ ion, which represents the loss of a tert-butyl group).

    • Determine the relative abundance of each mass isotopomer (m/z, m/z+1, m/z+2, etc.) within this ion cluster.

    • Correct these abundances for the natural abundance of ¹³C and other heavy isotopes in the derivatizing agent and the non-deuterated positions of the 2-KG molecule. This can be done using specialized software or manual calculations.

    • The resulting corrected relative abundances represent the MID of your this compound tracer.

Note: This is a general protocol. Specific conditions may need to be optimized for your instrument and specific derivatization reagent. Always run a standard of unlabeled 2-Ketoglutaric acid to confirm retention time and fragmentation patterns.

References

Preventing in-source fragmentation of 2-Ketoglutaric acid-d4 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of 2-Ketoglutaric acid-d4 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for the analysis of this compound?

A1: In-source fragmentation is a phenomenon where the analyte, in this case, this compound, fragments into smaller ions within the ion source of the mass spectrometer before reaching the mass analyzer.[1][2] This occurs in the intermediate pressure region between the atmospheric pressure ion source (like Electrospray Ionization - ESI) and the high-vacuum region of the mass analyzer.[2][3] ISF is problematic as it reduces the signal intensity of the intended precursor ion (the intact molecule), which can compromise the sensitivity and accuracy of quantification. Furthermore, the resulting fragment ions can be mistaken for other compounds, leading to incorrect compound identification and data interpretation.[2][4]

Q2: What are the primary causes of in-source fragmentation during Electrospray Ionization (ESI) of this compound?

A2: The primary causes of ISF in ESI are related to the transfer of excess energy to the ions. For a molecule like this compound, this can be due to:

  • Excessive Ion Energy: High voltages applied in the ion source, such as the cone voltage (also referred to as fragmentor voltage or declustering potential depending on the instrument manufacturer), accelerate the ions.[3][5] These accelerated ions collide with neutral gas molecules, and the resulting kinetic energy conversion can be sufficient to induce fragmentation.[3]

  • Excessive Thermal Energy: High source and desolvation temperatures can also impart enough thermal energy to the ions to cause them to fragment.[1][3]

Q3: How can I identify if in-source fragmentation of this compound is occurring in my experiment?

A3: You can detect ISF by observing the mass spectrum of a pure this compound standard. Look for the following indicators:

  • Low Precursor Ion Intensity: The peak corresponding to the intact deuterated molecule (e.g., [M-H]⁻ in negative ion mode) is weaker than anticipated.

  • Presence of Expected Fragment Ions: Observe peaks at lower m/z values that correspond to logical fragment losses from 2-Ketoglutaric acid (e.g., loss of CO2).

  • Fragment Intensity Varies with Source Conditions: A strong indicator of ISF is when you systematically lower the cone voltage or source temperature and observe a decrease in the fragment ion intensity with a concurrent increase in the precursor ion intensity.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Reducing In-Source Fragmentation

This guide provides a step-by-step methodology for optimizing mass spectrometer source parameters to minimize ISF of this compound.

Experimental Protocol:

  • Prepare a Standard Solution: Prepare a pure solution of this compound in a solvent compatible with your LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid for positive mode or ammonium acetate for negative mode).

  • Initial MS Parameters: Begin with a generic or literature-based method for similar small organic acids. Set the desolvation and source temperatures to moderate values.

  • Acquire Data in Full Scan Mode: This will allow you to observe both the precursor and any fragment ions simultaneously.

  • Optimize Cone Voltage/Fragmentor Voltage:

    • Start with a relatively high cone voltage where you observe significant fragmentation.

    • Gradually decrease the cone voltage in discrete steps (e.g., 5-10 V per step).

    • Acquire a full scan spectrum at each step.

    • Monitor the intensities of the precursor ion and major fragment ions at each voltage setting.

  • Plot the Results: Create a plot of the intensities of the precursor and fragment ions as a function of the cone voltage.

  • Select Optimal Cone Voltage: Choose the cone voltage that provides the highest precursor ion signal with the lowest possible fragmentation. This may be a compromise to maintain a sufficient overall signal.

  • Optimize Temperatures: Once the optimal cone voltage is determined, you can further refine the method by systematically reducing the source and desolvation temperatures in a similar stepwise manner to minimize thermal contributions to fragmentation.

Data Presentation: Impact of Source Parameters on Fragmentation

ParameterRecommended AdjustmentRationalePotential Trade-offs
Cone Voltage / Fragmentor Voltage Decrease in 5-10 V incrementsReduces the kinetic energy of ions, leading to "softer" ionization and less fragmentation.[1]May decrease overall ion signal if set too low.[1]
Source Temperature Decrease in 10-20 °C incrementsMinimizes thermal stress on the analyte.[1]May affect ionization efficiency.[1]
Desolvation Temperature Decrease in 25-50 °C incrementsReduces the thermal energy imparted to the ions, preserving the precursor ion.[1]Inefficient desolvation can lead to solvent clusters and reduced signal intensity.[1]
Nebulizer Gas Flow Optimize (may require increase or decrease)Affects droplet size and desolvation efficiency. An optimal flow can enhance ionization without causing excessive fragmentation.[1]Sub-optimal flow can lead to poor ionization or signal instability.

Visualizations

InSourceFragmentation cluster_source Ion Source (Atmospheric Pressure) cluster_intermediate Intermediate Pressure Region cluster_analyzer Mass Analyzer (High Vacuum) Analyte This compound Ionization Ionization (ESI) Analyte->Ionization PrecursorIon Intact [M-H]⁻ Ionization->PrecursorIon Fragmentation In-Source Fragmentation (High Cone Voltage/Temp) PrecursorIon->Fragmentation Excess Energy MassAnalyzer Mass Analyzer PrecursorIon->MassAnalyzer Desired Path FragmentIon Fragment Ions (e.g., [M-H-CO2]⁻) Fragmentation->FragmentIon FragmentIon->MassAnalyzer Undesired Path

Caption: In-source fragmentation of this compound.

TroubleshootingWorkflow Start Observe In-Source Fragmentation Step1 Reduce Cone Voltage/ Fragmentor Voltage Start->Step1 Check1 Fragmentation Reduced? Step1->Check1 Check1->Step1 No, continue reduction Step2 Reduce Source/ Desolvation Temperature Check1->Step2 Yes Check2 Fragmentation Reduced? Step2->Check2 Check2->Step2 No, continue reduction Step3 Optimize Nebulizer Gas Flow Check2->Step3 Yes End Optimized Method: Minimal Fragmentation Step3->End

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

References

Improving extraction recovery of alpha-ketoglutarate from tissue samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of alpha-ketoglutarate (α-KG) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting α-ketoglutarate recovery from tissue samples?

A1: The most critical factors include the rapid quenching of metabolic activity upon tissue collection, the choice of extraction solvent, and the prevention of α-KG degradation during sample processing. Due to its chemical instability and low concentrations in biological samples, immediate snap-freezing of tissues in liquid nitrogen is paramount to halt enzymatic activity that can alter α-KG levels.[1]

Q2: Which extraction method generally yields the highest recovery of α-ketoglutarate?

A2: While the optimal method can be tissue-dependent, methanol-based extraction protocols, often in combination with chloroform and water, are widely used for broad metabolite coverage, including α-KG.[2] Perchloric acid (PCA) extraction is also effective for deproteinizing samples and extracting polar metabolites.[3] However, PCA can sometimes lead to greater variation between replicates.[2]

Q3: I am observing low or inconsistent α-ketoglutarate levels in my samples. What are the common causes?

A3: Low or inconsistent α-KG levels can stem from several issues:

  • Delayed Quenching: Failure to immediately freeze tissue samples allows for continued metabolic activity, which can rapidly deplete α-KG levels.

  • Suboptimal Extraction: The chosen solvent may not be efficiently extracting α-KG from the tissue matrix.

  • Metabolite Degradation: α-Ketoglutarate is susceptible to degradation. Prolonged extraction times, exposure to room temperature, or multiple freeze-thaw cycles can lead to its loss.

  • Incomplete Deproteinization: Residual proteins can interfere with downstream analysis, particularly in mass spectrometry-based methods.

  • Conversion to Glutamate: In methanol-containing extraction buffers, α-ketoglutarate can be reductively aminated to glutamate, leading to an underestimation of α-KG and an overestimation of glutamate.

Q4: Is derivatization necessary for α-ketoglutarate analysis?

A4: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility and thermal stability of α-KG. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group. For liquid chromatography-mass spectrometry (LC-MS), derivatization is not always required but can improve chromatographic separation and detection sensitivity.

Q5: How should I store tissue samples and extracts to ensure α-ketoglutarate stability?

A5: Tissue samples should be stored at -80°C immediately after snap-freezing. Extracts should also be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue Possible Cause(s) Troubleshooting Steps
Low α-KG Recovery 1. Inefficient tissue homogenization.2. Suboptimal extraction solvent.3. Insufficient extraction time or temperature.4. Degradation of α-KG during extraction.1. Ensure the tissue is completely homogenized to a fine powder or suspension.2. Consider trying an alternative extraction solvent (e.g., switch from a methanol-based to a PCA-based method or vice versa).3. Optimize extraction time and ensure the procedure is carried out at low temperatures (on ice or at 4°C).4. Minimize the time between tissue collection and extraction.
High Variability Between Replicates 1. Inconsistent tissue sample size.2. Incomplete or inconsistent homogenization.3. Pipetting errors.4. Inconsistent timing of experimental steps.1. Use a precise method to weigh tissue samples.2. Standardize the homogenization procedure for all samples.3. Use calibrated pipettes and ensure thorough mixing.4. Maintain a consistent workflow for all samples.
Poor Peak Shape in Chromatography 1. Presence of interfering substances from the tissue matrix.2. Suboptimal chromatographic conditions.3. Incomplete derivatization (for GC-MS).1. Improve sample cleanup, for example, by using solid-phase extraction (SPE).2. Optimize the mobile phase composition, gradient, and column temperature.3. Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration.
Unexpectedly High Glutamate Levels 1. Conversion of α-KG to glutamate during extraction.1. If using a methanol-based extraction, be aware of this potential artifact. Consider using an alternative method or quantifying the extent of conversion using stable isotope-labeled standards.

Data Presentation: Comparison of Extraction Methods

While direct recovery percentages for α-ketoglutarate are not always reported, the following table summarizes the performance of common extraction methods based on the number of metabolites detected and the reproducibility, which are good indicators of extraction efficiency.

Extraction Method Tissue Type(s) Number of Metabolites Detected (Relative) Reproducibility (Coefficient of Variation - CV) Key Advantages Key Disadvantages
Methanol/Chloroform/Water Liver, Muscle, BrainHighGoodBroad coverage of polar and non-polar metabolites.Can be a multi-step process.
Perchloric Acid (PCA) Liver, Muscle, BrainModerate to HighCan be variableExcellent for deproteinization; good for polar metabolites.[3]Requires neutralization step; potential for salt precipitation.
Methanol/Water MuscleHighGoodSimpler than ternary mixtures; good for polar metabolites.Less effective for non-polar metabolites.
Isopropanol/Methanol followed by Methanol/Water LiverVery HighGoodComprehensive extraction of a wide range of metabolites.More complex, two-step procedure.

Data is synthesized from multiple sources which may use different analytical platforms and tissue types. Direct comparison should be made with caution. The "Number of Metabolites Detected" is a relative indicator of extraction breadth.

Experimental Protocols

Protocol 1: Methanol/Chloroform/Water Extraction

This protocol is a widely used method for the extraction of a broad range of metabolites.

Materials:

  • Methanol (pre-chilled to -20°C)

  • Chloroform (pre-chilled to -20°C)

  • Ultrapure water (4°C)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

Procedure:

  • Weigh 20-50 mg of frozen tissue and place it in a pre-chilled tube.

  • Add 1 mL of a pre-chilled methanol:chloroform:water solution (2:1:1 v/v/v).

  • Homogenize the tissue thoroughly on ice.

  • Vortex the homogenate for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (which contains the metabolites) into a new pre-chilled tube.

  • The upper aqueous layer contains the polar metabolites, including α-KG. The lower organic layer contains lipids.

  • Dry the aqueous phase using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., water/acetonitrile for LC-MS).

Protocol 2: Perchloric Acid (PCA) Extraction

This protocol is effective for deproteinizing samples and extracting polar metabolites.

Materials:

  • Perchloric acid (PCA), 0.4 M (pre-chilled to 4°C)

  • Potassium hydroxide (KOH), 2 M (for neutralization)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh 20-50 mg of frozen tissue and place it in a pre-chilled tube.

  • Add 1 mL of ice-cold 0.4 M PCA.

  • Homogenize the tissue thoroughly on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant into a new pre-chilled tube.

  • Neutralize the supernatant by adding 2 M KOH dropwise while vortexing. Monitor the pH until it reaches 6-7.

  • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Collect the supernatant containing the extracted metabolites.

Mandatory Visualizations

Signaling Pathways

TCA_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Glutamine_Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase AlphaKetoglutarate AlphaKetoglutarate Glutamate->AlphaKetoglutarate Glutamate Dehydrogenase / Transaminases TCA_Cycle TCA Cycle AlphaKetoglutarate->TCA_Cycle

Experimental Workflow

Extraction_Workflow Tissue_Collection Tissue Collection Snap_Freezing Snap Freezing (Liquid Nitrogen) Tissue_Collection->Snap_Freezing Homogenization Homogenization (on ice) Snap_Freezing->Homogenization Extraction Metabolite Extraction (e.g., Methanol/Chloroform or PCA) Homogenization->Extraction Deproteinization Deproteinization/ Phase Separation Extraction->Deproteinization Supernatant_Collection Supernatant Collection Deproteinization->Supernatant_Collection Drying Drying (Vacuum Concentrator) Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis

References

Dealing with signal instability of internal standards in long analytical runs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the instability of internal standard (IS) signals during long analytical runs. Consistent IS response is critical for accurate and precise quantification in chromatographic methods.[1] This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is an ideal internal standard and why is its stability so important?

An internal standard (IS) is a compound with a known concentration added to all samples, calibrators, and quality controls within an analytical batch.[2] Its purpose is to correct for variability during the analytical process, including sample preparation, injection, and detection.[3][4] The analyte's signal is measured relative to the IS signal (the analyte-to-IS ratio), which compensates for fluctuations.[2] Therefore, a stable IS signal is paramount; if the IS signal is inconsistent, it introduces error and undermines the accuracy and precision of the quantitative results.[5] An ideal IS, such as a stable isotope-labeled (SIL) version of the analyte, should have similar chemical and physical properties to the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[4]

Q2: What are the common patterns of IS signal instability I might see?

IS signal instability typically manifests in two main patterns during a long analytical run:

  • Systematic Drift: A gradual, consistent increase or decrease in the IS signal over the course of the run. This often points to time-dependent issues like sample degradation in the autosampler, progressive contamination of the mass spectrometer ion source, or changes in the mobile phase composition.[6][7]

  • Random Variability: Erratic, unpredictable fluctuations in the IS signal from one injection to the next. This pattern often suggests issues with the autosampler's precision, inconsistent sample preparation, partial column clogging, or highly variable matrix effects between samples.[8]

Q3: What are the primary causes of internal standard signal instability?

The causes can be broadly grouped into three categories: sample-related, method-related, and instrument-related issues.

  • Sample-Related Issues:

    • Matrix Effects: Co-eluting substances from the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the IS in the mass spectrometer source, causing signal variability.[1][9]

    • Adsorption: The IS can adsorb to the surfaces of sample vials, pipette tips, or parts of the LC system, leading to a progressive decrease in the amount injected over time.[1][10] This is a known issue for peptides and other "sticky" molecules.[11]

    • Degradation: The IS may not be stable in the sample matrix or under the autosampler's temperature and light conditions, leading to its breakdown over the duration of a long run.[8]

  • Method-Related Issues:

    • Poor IS Selection: Using a structural analog IS that does not co-elute or ionize similarly to the analyte can lead to differential responses to matrix effects.[12] A stable isotope-labeled IS is the preferred choice to mitigate this.[4][5]

    • Inconsistent Sample Preparation: Variability in pipetting, vortexing, or extraction steps can lead to inconsistent final concentrations of the IS across samples.[3]

    • Mobile Phase Problems: An improperly prepared or contaminated mobile phase can cause signal drift.[8][13]

  • Instrument-Related Issues:

    • Autosampler/Injector Malfunction: Inconsistent injection volumes due to air bubbles, leaks, or mechanical wear are a common source of random signal variability.[1]

    • MS Ion Source Contamination: The accumulation of non-volatile matrix components on the ion source over a long run can lead to a gradual decline in sensitivity and signal drift.[7][8]

    • Column Degradation: A failing or clogged column can lead to poor peak shape and fluctuating signal intensity.[8]

Troubleshooting Guides

Problem: My IS signal is consistently decreasing over the run.

A downward drift often points to a time-dependent process. Here are the steps to diagnose and resolve the issue.

Potential CauseTroubleshooting StepsExpected Outcome
IS Adsorption 1. Use low-adsorption or polypropylene vials instead of standard glass vials.[10]2. Add a small percentage of an organic solvent like acetonitrile to the sample diluent.3. Consider adding a competing agent, like a trace amount of bovine serum albumin (BSA), for peptide analysis.[11]A stable IS signal, as the loss to surfaces is minimized.
IS Degradation 1. Check the stability of the IS in the sample matrix at the autosampler temperature (e.g., 4°C or 10°C) over 24-48 hours.[14][15]2. If degradation is confirmed, prepare smaller batches of samples or find a more stable IS.Reduced signal loss over time, confirming that degradation was the root cause.
MS Source Contamination 1. Clean the ion source, ion transfer optics, and skimmer cone according to the manufacturer's protocol.2. Inject a series of standards in a clean solvent; if the signal is now stable, the issue was source contamination.Restoration of signal intensity and stability after cleaning.
Mobile Phase Evaporation 1. Ensure mobile phase bottles are properly covered.2. Prepare fresh mobile phase daily.[13]A more stable baseline and consistent IS signal throughout the run.

Problem: My IS signal shows high, random variability between injections.

Erratic signal suggests an issue with consistency in the analytical process.

Potential CauseTroubleshooting StepsExpected Outcome
Injector Precision 1. Purge the autosampler syringe and sample loop to remove air bubbles.2. Check for leaks in the fittings between the autosampler and the column.3. Perform a series of 10-20 replicate injections of a standard solution to calculate the %RSD of the IS area. An RSD > 5-10% often indicates a hardware issue.A low %RSD (<5%) on replicate injections, indicating the injector is performing correctly.
Variable Matrix Effects 1. Perform a post-column infusion experiment (see protocol below) to identify regions of ion suppression.[9][16]2. If suppression is present, improve the sample cleanup method (e.g., switch from protein precipitation to SPE or LLE).[1]3. Dilute the samples to reduce the concentration of matrix components.[1]A stable IS signal across different samples, indicating matrix effects have been minimized or avoided.
Inconsistent Sample Prep 1. Review the sample preparation SOP to ensure clarity and consistency.2. Use calibrated pipettes and ensure thorough mixing (vortexing) after adding the IS.[3]Improved precision (%RSD) of quality control samples across the batch.

Data Presentation

Table 1: Impact of Vial Type on Analyte Stability

This table demonstrates how selecting an appropriate sample vial can prevent analyte loss due to adsorption or pH-related degradation, which can also affect the internal standard. Data is adapted from a study on lactone-containing pharmaceuticals.

Vial TypeReplicate 1 (% Degradant Peak Area)Replicate 2 (% Degradant Peak Area)Replicate 3 (% Degradant Peak Area)Average % DegradantReproducibility
Standard Glass Vial0.8%5.2%2.5%2.83%Poor
Polypropylene Vial0.6%0.7%0.6%0.63%High
TruView pH Control Vial0.7%0.7%0.7%0.70%High

Experimental Protocols

Protocol: Evaluating Matrix Effects with Post-Column Infusion

This experiment helps visualize at which points during the chromatographic run ion suppression or enhancement occurs.[17][18]

Objective: To qualitatively assess when co-eluting matrix components affect the ionization of the internal standard.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and necessary fittings

  • A standard solution of your internal standard (at a concentration that gives a stable, mid-range signal)

  • Prepared blank matrix samples (extracted using your standard procedure)

  • Mobile phase

Procedure:

  • System Setup:

    • Disconnect the LC flow from the MS ion source.

    • Using a tee-union, connect the outlet of the analytical column, the syringe pump, and the line going to the MS ion source. (See Diagram 1).

  • Syringe Pump Infusion:

    • Fill a syringe with the IS standard solution.

    • Place the syringe in the syringe pump and set a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the IS solution directly into the MS source (bypassing the LC) to obtain a stable signal baseline. The signal should be steady and continuous.

  • Chromatographic Run:

    • Once a stable baseline is achieved from the infused IS, start the LC flow with the mobile phase.

    • Inject a blank matrix extract onto the column and begin the chromatographic gradient.

  • Data Acquisition:

    • Monitor the signal of the infused internal standard throughout the entire run.

  • Interpretation:

    • Stable Baseline: If the IS signal remains constant, there are no significant matrix effects at any point in the chromatogram.

    • Signal Dip: A decrease or dip in the IS signal indicates ion suppression caused by co-eluting components from the matrix at that specific retention time.

    • Signal Increase: A rise in the IS signal indicates ion enhancement.

Visualizations

G start Unstable IS Signal cat1 Pattern Analysis start->cat1 drift Systematic Drift (Trend Up/Down) cat1->drift Time-dependent? random Random Variability (Erratic) cat1->random Injection-dependent? cause_deg IS Degradation (Autosampler) drift->cause_deg cause_ads IS Adsorption (Vials/Tubing) drift->cause_ads cause_src MS Source Contamination drift->cause_src cause_inj Injector Issue (Leaks, Bubbles) random->cause_inj cause_mat Matrix Effects (Ion Suppression) random->cause_mat cause_prep Sample Prep Inconsistency random->cause_prep sol_drift Solutions: - Check IS Stability - Use Low-Adsorption Vials - Clean Ion Source cause_deg->sol_drift cause_ads->sol_drift cause_src->sol_drift sol_rand Solutions: - Check Injector Precision - Improve Sample Cleanup - Standardize Prep SOP cause_inj->sol_rand cause_mat->sol_rand cause_prep->sol_rand

Caption: Troubleshooting workflow for IS signal instability.

G center IS Signal Instability sample Sample-Related center->sample method Method-Related center->method instrument Instrument-Related center->instrument matrix Matrix Effects sample->matrix adsorption Adsorption sample->adsorption degradation Degradation sample->degradation selection Poor IS Selection method->selection prep Inconsistent Prep method->prep mobile Mobile Phase method->mobile injector Injector Malfunction instrument->injector source Source Contamination instrument->source column Column Failure instrument->column

Caption: Key factors contributing to IS signal instability.

References

Stability of 2-Ketoglutaric acid-d4 in different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Ketoglutaric acid-d4 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the solid compound is expected to be stable for an extended period.

Q2: How should I store solutions of this compound?

A: Stock solutions of this compound should be prepared in a suitable solvent and stored at low temperatures to minimize degradation. It is advisable to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For aqueous solutions intended for immediate use, it is best to prepare them fresh. Avoid repeated freeze-thaw cycles.

Q3: What factors can affect the stability of this compound in solution?

A: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or basic) can promote degradation or hydrogen-deuterium (H/D) exchange.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can impact the stability of the compound.

Q4: Is there a risk of deuterium exchange in aqueous solutions?

A: Yes, for deuterated carboxylic acids like this compound, there is a potential for hydrogen-deuterium (H/D) exchange, particularly at non-neutral pH. This can alter the isotopic purity of the compound. It is crucial to control the pH of aqueous solutions to minimize this risk.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.
Loss of isotopic purity Hydrogen-deuterium (H/D) exchange in aqueous buffers.Maintain the pH of aqueous solutions as close to neutral as possible. For long-term studies, consider using aprotic solvents for stock solutions.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Poor peak shape in HPLC analysis Interaction of the keto acid with the stainless-steel components of the HPLC system.Use a metal-free or coated HPLC column and ensure the mobile phase is optimized for the analysis of keto acids.[2]

Quantitative Stability Data (Illustrative)

The following tables provide representative data on the stability of this compound under different storage conditions. This data is illustrative and based on the general stability of similar deuterated organic acids. Actual stability may vary.

Table 1: Stability of this compound in Solid Form

Storage TemperatureDurationPurity (% Remaining)
-20°C12 months>99%
4°C12 months~98%
25°C6 months~95%

Table 2: Stability of this compound (1 mg/mL) in Aqueous Solution at Different pH and Temperatures

pHStorage TemperatureDuration (1 week) % RemainingDuration (4 weeks) % Remaining
2.04°C>99%~98%
7.04°C>99%~99%
9.04°C~98%~95%
2.025°C~98%~92%
7.025°C~99%~96%
9.025°C~96%~88%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating capability of an analytical method. The target degradation is typically 5-20%.[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Incubate the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Store the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

  • HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.

  • Column: A C18 or a HILIC column suitable for polar compounds (e.g., 150 mm x 4.6 mm, 3.5 µm). A metal-free column is recommended to improve peak shape.[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and MS in negative ion mode.

  • Injection Volume: 10 µL.

Visualizations

G cluster_0 Forced Degradation Workflow start This compound Sample acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Assess Stability analysis->end

Caption: Workflow for a forced degradation study of this compound.

G cluster_1 Metabolic Pathways of α-Ketoglutarate akg α-Ketoglutarate succinyl_coa Succinyl-CoA akg->succinyl_coa α-Ketoglutarate Dehydrogenase Complex glutamate Glutamate akg->glutamate Glutamate Dehydrogenase amino_acids Other Amino Acids akg->amino_acids Transaminases isocitrate Isocitrate isocitrate->akg Isocitrate Dehydrogenase tca TCA Cycle succinyl_coa->tca glutamate->akg transamination Transamination glutamate->transamination amino_acids->akg Transaminases amino_acids->transamination

Caption: Key metabolic pathways involving α-Ketoglutarate.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using 2-Ketoglutaric Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Ketoglutaric acid-d4 as an internal standard in the validation of analytical methods for the quantification of 2-Ketoglutaric acid (α-KG). The guide includes supporting experimental data from published studies, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Introduction to 2-Ketoglutaric Acid and the Role of Internal Standards

2-Ketoglutaric acid (α-KG), a key intermediate in the Krebs cycle, plays a central role in cellular energy metabolism, amino acid biosynthesis, and nitrogen transport.[1][2] Its accurate quantification in biological matrices is crucial for understanding various physiological and pathological states.

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring high accuracy and precision.[3] This guide will compare the use of this compound with other potential internal standards for α-KG analysis.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the development of a robust and reliable analytical method. This section compares the performance of this compound with other commonly used or potential internal standards for the analysis of α-KG.

Internal StandardMethodLinearity (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Recovery)Reference
This compound LC-MS/MSData not explicitly found, but expected to be similar to analyteData not explicitly foundData not explicitly foundData not explicitly found[4]
¹³C₅-α-Ketoglutaric acid LC-MS/MS, GC-MSData not explicitly found, but expected to be similar to analyteData not explicitly foundData not explicitly foundData not explicitly found[5]
D-α-hydroxyglutaric acid-¹³C₅ LC-MS/MS0.34–135.04 µM (for αKG)-<15%-
No Internal Standard (derivatization with N-methyl imidazole) LC-MS/MS100-2500100<8%-1.98% to 0.13%[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical method validation. Below are representative protocols for key validation experiments.

Stock Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Ketoglutaric acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol or water).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same solvent.

Calibration Standards and Quality Control Samples Preparation
  • Calibration Standards: Prepare a series of working solutions by serially diluting the analyte stock solution. Spike the appropriate biological matrix (e.g., human plasma) with these working solutions to achieve a concentration range that covers the expected in-study sample concentrations. A typical range could be 1-1000 ng/mL.[8]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same biological matrix.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method Validation Parameters

The validation of the analytical method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA. The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Analyze calibration standards in triplicate to construct a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days (inter-day) and in six replicates on the same day (intra-day). The precision (%RSD) should be ≤15% (≤20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix to the response of the analyte in a neat solution.

  • Recovery: Determine the extraction efficiency of the analyte from the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly aid in their understanding.

Analytical_Method_Validation_Workflow Experimental Workflow for Analytical Method Validation cluster_Preparation Preparation cluster_Sample_Processing Sample Processing cluster_Analysis Analysis cluster_Validation_Parameters Validation Parameters Assessment Stock_Solutions Prepare Analyte and IS Stock Solutions Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Spiking Spike Blank Matrix to Create Calibrators & QCs Working_Solutions->Spiking Sample_Aliquot Aliquot Sample Add_IS Add Internal Standard (this compound) Sample_Aliquot->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_MS_Analysis->Data_Processing Calibration_Curve Construct Calibration Curve Data_Processing->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification Selectivity Selectivity Linearity Linearity & Range Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect Recovery Recovery Stability Stability

Analytical Method Validation Workflow

Krebs_Cycle Role of α-Ketoglutarate in the Krebs Cycle Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA α-Ketoglutarate Dehydrogenase

α-Ketoglutarate in the Krebs Cycle

Amino_Acid_Synthesis α-Ketoglutarate in Amino Acid Synthesis alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate Transamination/ Glutamate Dehydrogenase Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine

α-Ketoglutarate as a Precursor for Amino Acids

Conclusion

The validation of an analytical method is paramount for ensuring the generation of reliable and reproducible data in research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the quantitative analysis of 2-Ketoglutaric acid by mass spectrometry. While direct comparative performance data is limited, the physicochemical similarity of a deuterated internal standard to the analyte inherently provides superior correction for analytical variability compared to other non-isotopically labeled standards. The detailed protocols and validation parameters outlined in this guide provide a robust framework for establishing a high-quality analytical method for 2-Ketoglutaric acid.

References

A Comparative Guide to 2-Ketoglutaric Acid-d4 and 13C-Labeled Alpha-Ketoglutarate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a powerful technique for elucidating the intricate network of biochemical reactions within a cell. The choice of isotopic tracer is paramount to the success and informational richness of any MFA study. This guide provides a comprehensive comparison of two key tracers for interrogating the tricarboxylic acid (TCA) cycle and related pathways: 2-Ketoglutaric acid-d4 (a deuterium-labeled tracer) and 13C-labeled alpha-ketoglutarate (a carbon-13 labeled tracer). While 13C-labeled tracers are the gold standard for mapping carbon flow, deuterium-labeled tracers offer unique insights into redox metabolism.

At a Glance: Key Differences Between Deuterium and 13C-Labeled Alpha-Ketoglutarate

FeatureThis compound (Deuterium Labeled)13C-Labeled Alpha-Ketoglutarate
Primary Measurement Hydrogen/deuterium exchange rates and tracing of deuterium atoms.Carbon backbone rearrangements and incorporation of 13C atoms.
Key Insights Redox metabolism (e.g., NADPH production), activity of dehydrogenases, and in vivo metabolic imaging.Carbon flux through central metabolic pathways like the TCA cycle, glycolysis, and anaplerotic/cataplerotic reactions.
Analytical Techniques Nuclear Magnetic Resonance (NMR) Spectroscopy (Deuterium Metabolic Imaging), Mass Spectrometry (MS).Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Advantages - Provides unique information on redox state. - Can be used for non-invasive in vivo imaging (DMI). - Lower natural abundance of 2H simplifies detection.- Gold standard for quantitative flux analysis of carbon metabolism. - Stable label with minimal kinetic isotope effects. - Extensive literature and established methodologies.
Disadvantages - Potential for kinetic isotope effects, which may alter reaction rates. - Risk of label loss through exchange with water. - Less commonly used, with fewer established protocols for this specific molecule.- Provides limited information on redox cofactor metabolism. - Higher cost for some labeling patterns.

Performance Comparison: Quantitative Data

Table 1: Illustrative Isotopologue Distribution in TCA Cycle Intermediates

Metabolite13C-Labeled α-Ketoglutarate (from [U-13C5]Glutamine)This compound (Hypothetical)
Mass Isotopologue Distribution (%) Deuterium Labeling (%)
Alpha-Ketoglutarate M+5: 95%d4: 90%
Succinate M+4: 85%d3: 70%
Fumarate M+4: 80%d2: 50%
Malate M+4: 80%d2: 45%
Citrate M+4: 75%d2: 30%

Note: The data for 13C-labeled alpha-ketoglutarate is representative of what would be observed in a typical experiment and is derived from studies using 13C-glutamine. The data for this compound is hypothetical and illustrates the expected decrease in deuterium labeling as the molecule progresses through the TCA cycle due to exchange reactions.

Signaling Pathways and Experimental Workflows

Tracing Carbon with 13C-Labeled Alpha-Ketoglutarate

13C-labeled alpha-ketoglutarate, often supplied to cells as its precursor 13C-glutamine, is a powerful tool for dissecting the flow of carbon atoms through the TCA cycle and connected pathways. By measuring the mass shifts in downstream metabolites, researchers can quantify the relative contributions of different pathways.

TCA_Cycle_13C cluster_medium Extracellular cluster_cell Intracellular 13C_Glutamine [U-13C5]Glutamine 13C_Glutamate [U-13C5]Glutamate 13C_Glutamine->13C_Glutamate Glutaminase 13C_aKG [U-13C5]α-Ketoglutarate 13C_Glutamate->13C_aKG Glutamate Dehydrogenase 13C_SuccinylCoA [U-13C4]Succinyl-CoA 13C_aKG->13C_SuccinylCoA α-KGDH 13C_Succinate [U-13C4]Succinate 13C_SuccinylCoA->13C_Succinate 13C_Fumarate [U-13C4]Fumarate 13C_Succinate->13C_Fumarate 13C_Malate [U-13C4]Malate 13C_Fumarate->13C_Malate 13C_OAA [U-13C4]Oxaloacetate 13C_Malate->13C_OAA 13C_Citrate [U-13C4]Citrate 13C_OAA->13C_Citrate 13C_Citrate->13C_aKG ...TCA Cycle... AcetylCoA Acetyl-CoA AcetylCoA->13C_Citrate

Figure 1: Tracing 13C through the TCA Cycle.
Experimental Workflow for 13C-MFA

The general workflow for a 13C metabolic flux analysis experiment involves cell culture with the labeled substrate, sample quenching and extraction, and analysis by mass spectrometry.

MFA_Workflow A 1. Cell Culture with 13C-Labeled Substrate B 2. Quenching of Metabolism (e.g., cold methanol) A->B C 3. Metabolite Extraction B->C D 4. GC-MS or LC-MS Analysis C->D E 5. Isotopologue Distribution Analysis D->E F 6. Computational Flux Modeling E->F

Figure 2: General workflow for 13C-MFA.
Tracing Hydrogen with this compound

This compound can provide insights into the activity of dehydrogenases within the TCA cycle. The loss of deuterium atoms at specific steps can be monitored to infer enzyme activity and redox state.

TCA_Cycle_d4 cluster_medium Extracellular cluster_cell Intracellular d4_aKG_in This compound d4_aKG α-Ketoglutarate-d4 d4_aKG_in->d4_aKG d3_SuccinylCoA Succinyl-CoA-d3 d4_aKG->d3_SuccinylCoA α-KGDH (-1D) d2_Fumarate Fumarate-d2 d3_SuccinylCoA->d2_Fumarate ...(-1D) d2_Malate Malate-d2 d2_Fumarate->d2_Malate d2_OAA Oxaloacetate-d2 d2_Malate->d2_OAA

Figure 3: Hypothetical tracing of deuterium from this compound.

Detailed Experimental Protocols

13C-Labeled Alpha-Ketoglutarate (via [U-13C5]Glutamine) Flux Analysis

This protocol is adapted from established methods for 13C-MFA in mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells in standard growth medium to the desired confluency.

  • For the labeling experiment, switch to a medium containing [U-13C5]glutamine at a physiological concentration. The base medium should be glutamine-free to ensure the tracer is the primary source.

  • Incubate the cells for a sufficient time to reach isotopic steady state. This can range from a few hours to over 24 hours depending on the cell type and the metabolic pathway of interest.

2. Metabolite Quenching and Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation and GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for gas chromatography (GC) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Analyze the derivatized sample using a GC-MS system.

4. Data Analysis:

  • Process the raw GC-MS data to identify and quantify the mass isotopologues of TCA cycle intermediates.

  • Correct the raw data for the natural abundance of 13C.

  • Use the corrected mass isotopologue distributions to calculate metabolic fluxes using software packages like INCA or Metran.

This compound Flux Analysis (Inferred Protocol)

As specific protocols for this compound are not widely published, this inferred protocol is based on general principles of deuterium tracing and Deuterium Metabolic Imaging (DMI).

1. Tracer Administration (In Vivo - DMI):

  • Administer this compound to the subject, typically via intravenous infusion to achieve a stable plasma concentration.

  • Allow time for the tracer to be taken up by the tissues of interest and metabolized.

2. Deuterium Magnetic Resonance Spectroscopy (MRS) or Imaging (DMI):

  • Acquire 2H MR spectra or images from the region of interest.

  • The deuterium signal from the tracer and its downstream metabolites will be detected.

3. Data Analysis (DMI):

  • Quantify the deuterium spectra at each spatial location by spectral fitting.

  • Generate metabolic maps for the deuterated metabolites.

  • The rate of appearance and disappearance of deuterated species can be used to infer metabolic fluxes.

Alternative In Vitro Protocol (MS-based):

1. Cell Culture and Labeling:

  • Similar to the 13C protocol, culture cells in a medium containing this compound.

2. Metabolite Quenching and Extraction:

  • Follow the same rapid quenching and extraction procedures as for 13C-MFA.

3. Sample Preparation and LC-MS Analysis:

  • Analyze the metabolite extract using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system capable of resolving the deuterated isotopologues.

4. Data Analysis (MS-based):

  • Determine the abundance of different deuterated species for each metabolite of interest.

  • Model the changes in deuterium labeling to estimate fluxes, taking into account potential label loss and kinetic isotope effects.

Conclusion

Both 13C-labeled alpha-ketoglutarate and this compound are valuable tools for metabolic flux analysis, each providing complementary information. 13C-labeling remains the method of choice for a detailed and quantitative mapping of carbon flow through central metabolism. Deuterium labeling, on the other hand, offers a unique window into the redox state of the cell and is amenable to non-invasive in vivo studies. The optimal choice of tracer will ultimately depend on the specific biological question being addressed. For a comprehensive understanding of cellular metabolism, a combination of both 13C and deuterium tracers may be the most powerful approach.

A Comparative Guide to the Linearity and Detection Range of 2-Ketoglutaric Acid-d4 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites is critical for understanding disease pathology and drug efficacy. 2-Ketoglutaric acid (α-KG), a key intermediate in the Krebs cycle, is of significant interest. The use of a stable isotope-labeled internal standard, such as 2-Ketoglutaric acid-d4, is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the expected analytical performance when using a deuterated internal standard versus other methodologies, supported by experimental data from published literature on the analysis of α-KG.

Data Presentation: Linearity and Range of Detection

The following table summarizes typical performance characteristics for the quantification of 2-Ketoglutaric acid using LC-MS/MS. While specific data for this compound's linearity as an analyte is not the focus of its use, the data for the non-deuterated form (α-KG) provides a benchmark for the expected analytical range. The primary role of this compound is as an internal standard to ensure the accuracy and precision of these measurements.[1]

AnalyteInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Reference
α-Ketoglutaric acidNot specifiedHuman Urine1 - 1000>0.990.81000[2]
α-Ketoglutaric acidNot specifiedHuman Plasma100 - 2500>0.9991002500[3][4][5]
α-Ketoglutaric acidNot specifiedBiological Fluids0.4 - 120 µM>0.9Not specifiedNot specified[6]

Note: The use of a stable isotope-labeled internal standard like this compound is expected to enhance the robustness and precision of these methods.[7][8]

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation of an analytical method for 2-Ketoglutaric acid utilizing this compound as an internal standard.

Objective: To determine the linearity, lower limit of quantification (LLOQ), and upper limit of quantification (ULOQ) for the measurement of 2-Ketoglutaric acid in a biological matrix (e.g., human plasma) using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

  • 2-Ketoglutaric acid reference standard

  • This compound internal standard

  • Control human plasma (or other relevant biological matrix)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Ketoglutaric acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a single dilution of the internal standard stock solution in methanol to a concentration that yields a consistent and stable MS signal.

3. Preparation of Calibration Curve and Quality Control Samples:

  • Calibration Curve: Spike control plasma with the analyte working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (3x LLOQ), medium, and high.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of each calibration standard, QC sample, and blank plasma, add 10 µL of the internal standard working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-Ketoglutaric acid and this compound.

6. Data Analysis and Acceptance Criteria:

  • Linearity: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. Perform a linear regression with a weighting factor (e.g., 1/x²). The correlation coefficient (R²) should be ≥ 0.99.

  • LLOQ: The lowest concentration on the calibration curve where the signal-to-noise ratio is ≥ 10, and the accuracy and precision are within ±20%.

  • ULOQ: The highest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (±15%).

  • Accuracy and Precision: The mean concentration of the QC samples at each level should be within ±15% of the nominal concentration (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Mandatory Visualization

The following diagram illustrates the experimental workflow for assessing the linearity and range of detection for 2-Ketoglutaric acid using this compound as an internal standard.

G cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Assessment stock_analyte Analyte Stock (2-Ketoglutaric acid) working_solutions Working Solutions (Calibration & QC) stock_analyte->working_solutions stock_is Internal Standard Stock (this compound) is_working IS Working Solution stock_is->is_working spike Spike Matrix (e.g., Plasma) working_solutions->spike add_is Add Internal Standard is_working->add_is spike->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data_proc Data Processing (Peak Area Ratio) lcms->data_proc linearity Linearity (R²) data_proc->linearity lloq LLOQ data_proc->lloq uloq ULOQ data_proc->uloq accuracy_precision Accuracy & Precision data_proc->accuracy_precision

Caption: Workflow for Linearity and Range of Detection Assessment.

References

A Guide to Inter-laboratory Comparison of Metabolic Flux Analysis Results: Towards Standardization and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) has become an indispensable tool in systems biology, metabolic engineering, and drug development for quantifying the rates of metabolic reactions within a cell. However, the complexity of MFA protocols and data analysis pipelines can lead to variability in results between different laboratories. This guide provides a framework for comparing MFA results, focusing on the widely used 13C-Metabolic Flux Analysis (13C-MFA) and its comparison with Flux Balance Analysis (FBA). We present detailed experimental protocols, a comparative analysis of methodologies, and standardized reporting suggestions to enhance the reproducibility and reliability of MFA studies.

Comparing Methodologies: 13C-MFA vs. Flux Balance Analysis (FBA)

The choice of methodology is a critical first step in any metabolic flux study. 13C-MFA and FBA are two prominent techniques, each with distinct principles and applications.

Feature13C-Metabolic Flux Analysis (13C-MFA)Flux Balance Analysis (FBA)
Principle Utilizes stable isotope tracers (e.g., 13C-labeled glucose) to experimentally measure the flow of carbon through metabolic pathways.[1][2]A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.[2][3]
Data Input Isotopic labeling patterns of metabolites (measured by MS or NMR), extracellular uptake and secretion rates.[1][3]A genome-scale metabolic model, definition of an objective function, and constraints on exchange fluxes.[3][4]
Output A detailed map of intracellular metabolic fluxes with high resolution and confidence intervals.[1][5]A predicted optimal flux distribution that satisfies the given constraints and objective.[4]
Resolution High resolution, capable of resolving fluxes through parallel pathways.[5]Lower resolution, often provides a range of possible flux values and may not uniquely resolve all fluxes.
Experimental Cost Higher, due to the cost of labeled substrates and sophisticated analytical instrumentation.Lower, as it is a computational method, though it relies on a well-curated metabolic model.
Applications Detailed pathway analysis, identifying metabolic bottlenecks, quantifying the effects of genetic or environmental perturbations.[1]Predicting growth phenotypes, identifying essential genes, guiding metabolic engineering strategies on a genome-scale.[6]

Standardized Experimental Protocol for 13C-MFA

To facilitate inter-laboratory comparison, adherence to a standardized protocol is crucial. The following outlines a typical workflow for a 13C-MFA experiment.

Experimental Workflow for 13C-MFA

G cluster_0 Phase 1: Cell Culture and Labeling cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analytical Measurement cluster_3 Phase 4: Data Analysis A 1. Cell Culture Establish steady-state growth B 2. Isotope Labeling Switch to 13C-labeled substrate A->B Achieve metabolic steady state C 3. Quenching Rapidly halt metabolic activity B->C Isotopic steady state reached D 4. Metabolite Extraction Extract intracellular metabolites C->D E 5. Biomass Hydrolysis (for proteinogenic amino acids) D->E F 6. GC-MS or LC-MS/MS Analysis Measure mass isotopomer distributions E->F G 7. Flux Calculation Use software (e.g., INCA, Metran) F->G H 8. Statistical Analysis Goodness-of-fit, confidence intervals G->H

A generalized experimental workflow for 13C-Metabolic Flux Analysis.
Detailed Methodologies:

1. Cell Culture and Isotope Labeling:

  • Objective: To achieve a metabolic and isotopic steady state.

  • Protocol:

    • Culture cells in a chemically defined medium to ensure precise control over nutrient availability.

    • Maintain cells in a continuous culture system (e.g., chemostat) to achieve a metabolic steady state, where cell growth and metabolism are constant over time.[2]

    • Once in steady state, switch the feed medium to one containing a 13C-labeled substrate (e.g., [1,2-13C]glucose or uniformly labeled [U-13C]glucose). The choice of tracer is critical for the precise estimation of fluxes in specific pathways.

    • Continue the culture for a sufficient duration to achieve isotopic steady state, where the labeling of intracellular metabolites becomes constant.

2. Quenching and Metabolite Extraction:

  • Objective: To rapidly halt enzymatic reactions and extract metabolites for analysis.

  • Protocol:

    • Rapidly quench the metabolism by, for example, transferring the cell suspension into a cold solvent solution (e.g., -20°C methanol).

    • Separate the cells from the quenching solution via centrifugation at low temperatures.

    • Extract intracellular metabolites using a suitable solvent system, such as a cold mixture of methanol, acetonitrile, and water.

3. Analytical Measurement:

  • Objective: To determine the mass isotopomer distribution of key metabolites.

  • Protocol:

    • Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

    • For analysis of proteinogenic amino acids, hydrolyze the cell biomass to release the amino acids prior to derivatization and GC-MS analysis.[5]

4. Flux Calculation and Statistical Analysis:

  • Objective: To estimate the intracellular fluxes and their statistical significance.

  • Protocol:

    • Utilize specialized software packages such as INCA, Metran, or OpenFlux for flux estimation.[1] These tools use iterative algorithms to find the set of fluxes that best fit the experimentally measured labeling patterns and extracellular rates.

    • Perform statistical analyses, including a goodness-of-fit test (e.g., chi-square test) to validate the model and calculate confidence intervals for the estimated fluxes.[5]

Key Metabolic Pathways in Central Carbon Metabolism

Understanding the flow of carbon through central metabolic pathways is a primary goal of many MFA studies. The diagram below illustrates the interconnectedness of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Biomass Biomass Precursors G6P->Biomass FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP PEP Phosphoenolpyruvate GAP->PEP PYR Pyruvate PEP->PYR PEP->Biomass AcCoA Acetyl-CoA PYR->AcCoA OAA Oxaloacetate PYR->OAA CIT Citrate AcCoA->CIT AKG α-Ketoglutarate CIT->AKG SUC Succinate AKG->SUC AKG->Biomass MAL Malate SUC->MAL MAL->OAA OAA->CIT OAA->Biomass PPP->F6P PPP->GAP

Central carbon metabolism pathways frequently analyzed by MFA.

Comparison of MFA Software Tools

A variety of software tools are available for the computational analysis of 13C-MFA data. The choice of software can influence the results and their interpretation.

SoftwareKey FeaturesAvailability
INCA (Isotopomer Network Compartmental Analysis) Comprehensive suite for isotopic labeling systems, supports steady-state and non-stationary MFA, extensive statistical analysis features.MATLAB-based, requires license.
Metran One of the earliest software tools for 13C-MFA, focuses on steady-state analysis.Free, but may have limited support.
OpenFlux Open-source software for 13C-MFA, designed for ease of use and flexibility.[1]Open-source, freely available.
13CFLUX2 High-performance software for large-scale metabolic networks, supports parallel computing.Academic license available.

Recommendations for Inter-laboratory Comparison Studies

To improve the comparability and reproducibility of MFA results across different laboratories, the following practices are recommended:

  • Standardized Reporting: Publications should include detailed information on the experimental protocol, including cell line or strain, culture conditions, composition of the culture medium, the specific 13C-labeled substrate used, quenching and extraction methods, and the analytical platform employed.

  • Public Data and Model Availability: Raw analytical data, the metabolic network model used, and the flux analysis script or software input files should be made publicly available upon publication.

  • Use of Reference Materials: The development and use of certified reference materials with known metabolic flux distributions could serve as a benchmark for validating MFA methods and software.

  • Round-Robin Studies: Conducting inter-laboratory round-robin studies where the same samples are analyzed by multiple laboratories would be invaluable for assessing the variability of MFA results and identifying sources of discrepancy.

By adopting these guidelines, the scientific community can move towards more robust and reproducible metabolic flux analysis, ultimately accelerating discoveries in metabolic research and its applications in biotechnology and medicine.

References

Evaluating the Accuracy and Precision of 2-Ketoglutaric Acid-d4 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Ketoglutaric acid-d4, a deuterated isotopologue of the key metabolic intermediate α-ketoglutarate, is critical for its use as an internal standard in metabolic research, clinical diagnostics, and drug development. This guide provides an objective comparison of commonly employed analytical methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Quantification Methods

The quantification of this compound, often used as an internal standard for the analysis of endogenous 2-Ketoglutaric acid, is typically achieved using mass spectrometry-based methods.[1] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on various factors including sample matrix, required sensitivity, and available instrumentation.

Parameter GC-MS Method LC-MS/MS Method
Limit of Quantitation (LOQ) 0.938 µg/mL for α-KG[2]0.20 µM for αKG[3]
Precision (Inter-day) ≤ 6.0% for α-KG[2]<15%[3]
Accuracy (Inter-day) ≤ 93.7% for α-KG[2]Not explicitly stated, but good recovery values reported[3]
Sample Preparation Derivatization required (e.g., oximation followed by silylation)[2]Derivatization may or may not be required; Solid-Phase Extraction (SPE) is common[3][4]
Linearity (R²) >0.9[3] (for a similar compound)>0.9[3]
Throughput Generally lower due to longer run times and sample preparationGenerally higher
Matrix Effects Can be significant, but often mitigated by derivatization and cleanupCan be significant, addressed by chromatographic separation and SPE[3]

Experimental Protocols

Below are detailed methodologies for the quantification of α-ketoglutaric acid, which are directly applicable to its deuterated form, this compound, when used as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the simultaneous quantitative determination of α-ketoglutaric acid in human plasma.[2]

1. Sample Preparation:

  • Plasma samples are treated directly with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride to form the corresponding oximes. This step facilitates subsequent liquid-liquid extraction.[2]

  • Following oxime formation, the samples are subjected to liquid-liquid extraction.

  • The extracted analytes are then derivatized to form trimethylsilyl ethers prior to GC-MS analysis.[2]

2. Instrumentation:

  • A gas chromatograph coupled with an electron ionization mass spectrometer is used for analysis.[2]

3. Data Analysis:

  • Quantification is achieved by using stable isotope-labeled standards, such as this compound.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method allows for the quantification of α-ketoglutaric acid in biological fluids like serum and plasma.[3]

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Strong anion exchange and reversed-phase SPE cartridges are used to maximize analyte recovery and minimize matrix effects.[3]

    • Condition the cartridge with 2 mL of methanol, followed by equilibration with 2 mL of water.

    • Load the pretreated samples onto the cartridges.

    • Wash the cartridges with 1 mL of 25 mM ammonium acetate solution, then 1 mL of methanol.

    • Dry the cartridges.

    • Elute the analytes with 2 mL of methanol containing 5% formic acid.

    • Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried samples in 100 µL of 70:30% water:methanol.[3]

2. Instrumentation:

  • An Agilent 1290 Infinity II LC system connected to an Agilent 6490 triple quadrupole LC/MS with an Agilent Jet Stream ion source is a suitable platform.[3]

  • A C18 column is typically used for chromatographic separation.[3]

3. Data Analysis:

  • Linear standard curves are generated over a range of concentrations to determine the amount of analyte in the samples.[3]

Visualizing Key Concepts and Workflows

To further clarify the processes and concepts involved in the quantification of this compound, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Serum) InternalStandard Add this compound (Internal Standard) Sample->InternalStandard Extraction Extraction (SPE or LLE) InternalStandard->Extraction Derivatization Derivatization (if GC-MS) Extraction->Derivatization GC-MS Path Reconstitution Reconstitution Extraction->Reconstitution LC-MS/MS Path Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Reconstitution->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the quantification of this compound.

Accuracy_vs_Precision cluster_HighA_HighP High Accuracy, High Precision cluster_LowA_HighP Low Accuracy, High Precision cluster_HighA_LowP High Accuracy, Low Precision cluster_LowA_LowP Low Accuracy, Low Precision p11 p12 p13 p14 p21 p22 p23 p24 p31 p32 p33 p34 p41 p42 p43 p44

Caption: Relationship between accuracy and precision in analytical measurements.

References

Navigating Precision: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts the reliability of bioanalytical results. This guide provides an objective comparison of the performance characteristics of deuterated versus non-deuterated internal standards, supported by experimental data and detailed methodologies, to empower informed decision-making in your analytical workflows.

Internal standards are indispensable for correcting variability throughout the analytical process, including sample preparation, injection volume fluctuations, and instrument response.[1] The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two principal categories of internal standards employed are deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards. Deuterated internal standards are chemically identical to the analyte, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[2] In contrast, non-deuterated internal standards are structurally similar but not identical to the analyte.[1]

Performance at a Glance: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus, supported by numerous studies, indicates that stable isotope-labeled internal standards, such as deuterated standards, generally deliver superior assay performance compared to their non-deuterated counterparts.[1] Their near-identical chemical and physical properties to the analyte allow for better tracking during sample extraction and co-elution during chromatography, which is crucial for accurate quantification.[1][3]

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analogue) Internal StandardKey Findings & References
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement, leading to effective normalization.[2][4]Variable: Differences in physicochemical properties can lead to different retention times and susceptibility to matrix effects, resulting in poor compensation.[3]Deuterated standards are considered the gold standard for mitigating matrix effects.[4] However, differential matrix effects can occur if there is chromatographic separation due to the isotope effect.[4][5]
Precision (CV%) Significantly Improved: Lower coefficient of variation (CV) due to better correction for analytical variability.Less Precise: Higher CV values are often observed.An assay for sirolimus showed a drop in CV from 7.6%-9.7% with an analogue IS to 2.7%-5.7% with a deuterium-labeled standard.[2][6]
Accuracy (Bias %) High Accuracy: Mean bias is closer to 100% due to more effective normalization.Potential for Bias: Can introduce systematic errors if it does not adequately mimic the analyte's behavior.In the analysis of kahalalide F, the mean bias improved from 96.8% with an analogue IS to 100.3% with a SIL IS.[2]
Recovery Correction Excellent: Exhibits similar extraction efficiency to the analyte across various conditions.[3]Variable: Can have significantly different extraction recoveries.A 35% difference in extraction recovery between haloperidol and its deuterated analogue has been reported.
Chromatographic Behavior Generally co-elutes, but a slight retention time shift (isotope effect) can occur, especially with a high degree of deuteration.[2][4]Elutes at a different retention time than the analyte.The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in retention time.[2]
Cost & Availability Higher cost and may necessitate custom synthesis.[3]Generally lower cost and more readily available.[3]Deuterium-labeled compounds are a prevalent choice for SIL IS due to their cost-effectiveness relative to other isotopes like ¹³C or ¹⁵N.[2][7]
Potential for Cross-Talk Minimal, provided there is sufficient mass difference between the analyte and the IS.No cross-talk as they are different chemical entities.A mass increase of +6 or +7 may be needed for analytes containing chlorine atoms to avoid signal interference.[7]
Isotopic Instability A potential issue if deuterium labels are on exchangeable positions (e.g., -OH, -NH), leading to H/D exchange.[2][3]Not applicable.Stable, non-exchangeable labeling positions are crucial for the reliability of the standard.[3]

Experimental Protocols: A Closer Look

To objectively assess the performance of deuterated and non-deuterated internal standards, a series of validation experiments are essential. A detailed methodology for a pivotal experiment, the evaluation of matrix effects, is provided below.

Protocol: Evaluation of Matrix Effects

Objective: To quantify the ability of a deuterated and a non-deuterated internal standard to compensate for the variability of matrix effects in a complex biological matrix (e.g., human plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analogue) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.

  • Preparation of Working Solutions:

    • Set 1 (Neat Solutions): Prepare solutions of the analyte, deuterated IS, and non-deuterated IS in the final reconstitution solvent at the concentrations expected in the final assay.

    • Set 2 (Post-Spiked Matrix): Extract blank plasma from the six different sources. After the final extraction step, spike the extracted matrix with the analyte at the same concentrations as in Set 1.

    • Set 3 (Pre-Spiked Matrix): Spike the analyte into the blank matrix from the six different sources before the extraction process at the same concentrations as in Set 1.

    • Set 4 (Internal Standards in Post-Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 1.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation:

    • Matrix Factor (MF): Calculate the matrix factor by dividing the peak area of the analyte (or IS) in the presence of matrix (Set 2 and Set 4) by the peak area in the absence of matrix (Set 1).

    • IS-Normalized MF: Calculate the IS-normalized matrix factor for each matrix source by dividing the MF of the analyte by the MF of the internal standard.

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

Interpretation: A lower CV for the IS-normalized MF signifies a better compensation for the variability of the matrix effect.[1]

Visualizing the Workflow and Concepts

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Blank Matrix B Spike with Analyte & IS A->B C Extraction (e.g., SPE, LLE) B->C D Evaporation & Reconstitution C->D E LC Separation D->E F MS Detection E->F G Data Acquisition F->G H Peak Integration G->H I Calculate Analyte/IS Ratio H->I J Quantification I->J cluster_ideal Ideal Compensation (Deuterated IS) cluster_poor Poor Compensation (Analogue IS) cluster_source Ion Source A Analyte Signal (Suppressed) C Analyte/IS Ratio (Normalized & Accurate) A->C B Deuterated IS Signal (Suppressed) B->C D Analyte Signal (Suppressed) F Analyte/IS Ratio (Inaccurate) D->F E Analogue IS Signal (Unaffected/Differently Affected) E->F G Matrix Components (Cause Suppression) G->A G->B G->D

References

The Indispensable Role of 2-Ketoglutaric Acid-d4 in Advancing Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in clinical studies, the precise quantification of endogenous metabolites is paramount. 2-Ketoglutaric acid (α-KG), a pivotal intermediate in the Krebs cycle, has garnered significant attention for its multifaceted roles in cellular energy metabolism, nitrogen balance, and as a cofactor for enzymes involved in epigenetic regulation and hypoxia sensing. To accurately measure its levels in complex biological matrices, stable isotope-labeled internal standards are indispensable. This guide provides a comprehensive justification for the use of 2-Ketoglutaric acid-d4 in clinical research, comparing its performance with other alternatives and providing supporting data and experimental methodologies.

The Critical Need for Internal Standards in Quantitative Analysis

In quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), variability can arise from multiple sources, including sample preparation, matrix effects (where other components in the sample interfere with the signal of the analyte), and instrument response. Internal standards are compounds added to samples at a known concentration to correct for these variations, thereby improving the accuracy and precision of the measurements. The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.

Stable Isotope-Labeled Internal Standards: The Gold Standard

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry. In these standards, one or more atoms of the analyte are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound is a deuterated form of α-KG, where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to distinguish it from the endogenous, unlabeled α-KG, while its chemical behavior remains nearly identical.

The primary advantage of a SIL-IS like this compound is its ability to co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. This co-behavior allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.

Comparison of this compound with Alternatives

The choice of an internal standard is a critical decision in method development. Here, we compare this compound with other potential internal standards for α-KG analysis.

Internal Standard TypeAdvantagesDisadvantagesJustification for this compound
No Internal Standard - Simple and low cost- Highly susceptible to variations in sample preparation, matrix effects, and instrument response, leading to poor accuracy and precision.Not suitable for reliable quantitative clinical research.
Structural Analogs - May be readily available and less expensive than SIL-ISs.- Different chemical and physical properties from the analyte, leading to different chromatographic retention times, ionization efficiencies, and matrix effects. This results in inadequate correction and compromised data quality.This compound provides superior correction due to its near-identical properties to the analyte.
¹³C-Labeled 2-Ketoglutaric Acid - Considered the "gold standard" of SIL-ISs due to perfect co-elution and no risk of isotopic exchange.- Typically more expensive and less readily available than deuterated analogs.While ¹³C-labeled standards are theoretically superior, this compound offers a highly effective and more accessible alternative that provides robust and reliable quantification for most applications. The potential for chromatographic shift with deuterated standards is often minimal and can be managed with proper chromatographic method development.
This compound - Closely mimics the analyte's behavior, providing excellent correction for matrix effects and variability. - More cost-effective and readily available than ¹³C-labeled counterparts.- May exhibit a slight chromatographic shift (eluting slightly earlier than the unlabeled analyte) due to the kinetic isotope effect. - Potential for back-exchange of deuterium with hydrogen if the label is in an unstable position (not the case for this compound where the deuterium atoms are on the carbon backbone).Provides a significant improvement in data quality over no internal standard or structural analogs at a more accessible cost than ¹³C-labeled standards, making it a pragmatic and scientifically sound choice for clinical research.

Experimental Protocol: Quantification of α-Ketoglutaric Acid in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a representative method for the analysis of α-KG in human plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 400 µL of ice-cold methanol containing this compound at a known concentration (e.g., 1 µg/mL).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate α-KG from other plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • α-Ketoglutaric Acid (unlabeled): Precursor ion (m/z) 145.0 -> Product ion (m/z) 101.0

      • This compound (labeled): Precursor ion (m/z) 149.0 -> Product ion (m/z) 105.0

    • Data Analysis: The ratio of the peak area of the analyte (α-KG) to the peak area of the internal standard (this compound) is used to calculate the concentration of α-KG in the sample by referencing a calibration curve.

Key Signaling Pathways Involving α-Ketoglutarate

α-Ketoglutarate is a critical cofactor for a class of enzymes known as α-KG-dependent dioxygenases, which play crucial roles in various signaling pathways.

HIF-1a Prolyl Hydroxylase Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia aKG α-Ketoglutarate PHD Prolyl Hydroxylase (PHD) aKG->PHD O2 Oxygen O2->PHD HIF-1a HIF-1α PHD->HIF-1a Hydroxylation HIF-1a->PHD Substrate VHL VHL E3 Ubiquitin Ligase HIF-1a->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome HIF-1a_hypoxia HIF-1α (stabilized) HIF-1_complex HIF-1 Complex HIF-1a_hypoxia->HIF-1_complex HIF-1b HIF-1β HIF-1b->HIF-1_complex HRE Hypoxia Response Element (DNA) HIF-1_complex->HRE Target_Genes Target Gene Expression (e.g., VEGF, Glycolysis) HRE->Target_Genes

Caption: HIF-1α signaling under normoxic and hypoxic conditions.

Under normal oxygen levels (normoxia), α-KG and O₂ act as co-substrates for prolyl hydroxylases (PHDs) to hydroxylate HIF-1α, leading to its degradation.[1] Under low oxygen conditions (hypoxia), this process is inhibited, allowing HIF-1α to stabilize and activate genes involved in the adaptive response to hypoxia.

TET Enzyme DNA Demethylation Pathway aKG_TET α-Ketoglutarate TET TET Enzyme aKG_TET->TET O2_TET Oxygen O2_TET->TET 5hmC 5-hydroxymethylcytosine (5hmC) TET->5hmC Oxidation 5fC 5-formylcytosine (5fC) TET->5fC Oxidation 5caC 5-carboxylcytosine (5caC) TET->5caC Oxidation 5mC 5-methylcytosine (5mC) 5mC->TET Substrate 5hmC->TET Substrate 5fC->TET Substrate TDG Thymine DNA Glycosylase (TDG) 5fC->TDG 5caC->TDG BER Base Excision Repair (BER) TDG->BER Cytosine Cytosine BER->Cytosine

Caption: Role of α-KG in TET-mediated DNA demethylation.

α-Ketoglutarate is an essential cofactor for Ten-eleven translocation (TET) enzymes, which are responsible for the oxidative demethylation of DNA.[2][3][4][5] This process is crucial for epigenetic regulation and gene expression.

Conclusion

The use of this compound as an internal standard in clinical research provides a robust and reliable method for the accurate quantification of endogenous α-ketoglutarate. While ¹³C-labeled standards may offer a marginal theoretical advantage, the deuterated analog represents a scientifically sound and cost-effective choice that significantly enhances data quality compared to methods without a proper internal standard. Its application is crucial for elucidating the role of α-KG in various physiological and pathological processes, ultimately advancing our understanding of human health and disease.

References

A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of regulatory guidelines for the validation of bioanalytical methods, primarily focusing on the harmonized principles outlined in the International Council for Harmonisation (ICH) M10 guideline. This document is intended for researchers, scientists, and drug development professionals to ensure the generation of high-quality, reliable bioanalytical data to support regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The ICH M10 guideline, adopted by both the FDA and EMA, provides a unified framework for the validation of bioanalytical methods for chemical and biological drugs.[1][2] This harmonization streamlines the global drug development process by establishing a single set of expectations.[1] This guide will delve into the key validation parameters for both chromatographic and ligand-binding assays (LBAs), presenting detailed experimental protocols and comparative data to illustrate the practical application of these guidelines.

Harmonized Regulatory Landscape

The bioanalytical method validation landscape has significantly evolved, moving from separate guidance documents from regulatory bodies like the FDA and EMA to a harmonized approach under the ICH M10 guideline.[1] This guideline, titled "Bioanalytical Method Validation and Study Sample Analysis," is the primary document governing the validation of bioanalytical assays that support regulatory decisions.[3][4]

The core principle of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose, ensuring the reliability and integrity of the data generated during drug development.[4]

Below is a diagram illustrating the hierarchical relationship of the key regulatory guidelines.

Regulatory_Guidelines ICH_M10 ICH M10 Bioanalytical Method Validation and Study Sample Analysis FDA U.S. Food and Drug Administration (FDA) ICH_M10->FDA Adopts and Implements EMA European Medicines Agency (EMA) ICH_M10->EMA Adopts and Implements

Caption: Harmonization of Bioanalytical Method Validation Guidelines.

Core Bioanalytical Method Validation Parameters

The ICH M10 guideline outlines several key parameters that must be evaluated during method validation for both chromatographic and ligand-binding assays.[4] These parameters are designed to assess the performance and reliability of the analytical method.

Data Presentation: Acceptance Criteria

The following tables summarize the general acceptance criteria for key validation parameters as per the ICH M10 guideline. It is important to note that these are general criteria and may be subject to specific considerations based on the nature of the analyte, the matrix, and the analytical technique.

Table 1: Acceptance Criteria for Chromatographic Assays

Validation ParameterAcceptance Criteria
Accuracy & Precision Within ±15% of the nominal concentration for QC samples (within ±20% at the Lower Limit of Quantification - LLOQ).[5]
Selectivity Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard (IS).[4]
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[6]
Carry-over Response in a blank sample following a high concentration sample should be ≤ 20% of the LLOQ and ≤ 5% of the IS response.[5]
Stability Mean concentration at each QC level should be within ±15% of the nominal concentration.[5]

Table 2: Acceptance Criteria for Ligand-Binding Assays (LBAs)

Validation ParameterAcceptance Criteria
Accuracy & Precision Within ±20% of the nominal concentration for QC samples (within ±25% at the LLOQ and Upper Limit of Quantification - ULOQ).[7]
Specificity Response in the presence of potentially cross-reacting substances should be within the acceptance criteria for accuracy.[7]
Selectivity At least 80% of blank samples from individual donors should not have a response greater than the LLOQ.[3]
Dilutional Linearity Accuracy of diluted samples should be within ±20% of the nominal concentration.
Stability Mean concentration at each QC level should be within ±20% of the nominal concentration.

Experimental Protocols and Comparative Data

To illustrate the practical application of these guidelines, this section provides detailed experimental protocols and example data for the validation of two distinct bioanalytical methods: a chromatographic assay for a small molecule and a ligand-binding assay for a monoclonal antibody.

Case Study 1: LC-MS/MS Assay for Enzalutamide in Human Plasma

This section details the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Enzalutamide, a small molecule drug, and its active metabolite in human plasma.[8][9]

Experimental Protocol

1. Sample Preparation (Protein Precipitation): [8]

  • To 50 µL of plasma sample, add 100 µL of internal standard (Enzalutamide-d6) solution in acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions: [8]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions: [8]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Enzalutamide: Precursor ion > Product ion

    • N-desmethylenzalutamide: Precursor ion > Product ion

    • Enzalutamide-d6 (IS): Precursor ion > Product ion

4. Validation Experiments:

  • Accuracy and Precision: Analyze five replicates of Quality Control (QC) samples at four concentration levels (LLOQ, Low, Medium, High) in three separate analytical runs.

  • Selectivity: Analyze blank plasma samples from at least six different sources.

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked blank plasma from six different sources to the response of the analyte in a neat solution.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, and long-term storage).

Data Presentation: Enzalutamide Validation Data

Table 3: Accuracy and Precision Data for Enzalutamide [9]

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ500< 5.1%< 5.1%< 5.1%< 5.1%
Low1000< 5.1%< 5.1%< 5.1%< 5.1%
Medium15,015< 5.1%< 5.1%< 5.1%< 5.1%
High40,040< 5.1%< 5.1%< 5.1%< 5.1%

Case Study 2: Ligand-Binding Assay (ELISA) for Adalimumab in Human Serum

This section outlines the validation of an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Adalimumab, a monoclonal antibody, in human serum.[10]

Experimental Protocol

1. Assay Principle:

  • A sandwich ELISA format where recombinant human TNF-α is coated on the microplate to capture Adalimumab.

  • A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is used for detection.

2. Assay Procedure: [10]

  • Coat a 96-well microplate with rhTNF-α and incubate overnight.

  • Wash the plate and block with a suitable blocking buffer.

  • Add standards, QCs, and unknown samples (diluted in assay buffer) to the wells and incubate.

  • Wash the plate and add the HRP-conjugated detection antibody.

  • Incubate and then wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate to develop color.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

3. Validation Experiments:

  • Accuracy and Precision: Analyze six replicates of QC samples at four concentration levels (LLOQ, Low, Medium, High) in six independent runs.

  • Specificity: Test for cross-reactivity with other monoclonal antibodies.

  • Selectivity: Analyze blank serum samples from at least ten individual donors.

  • Dilutional Linearity: Dilute high-concentration samples to fall within the assay range and assess the accuracy.

Data Presentation: Adalimumab Validation Data

Table 4: Accuracy and Precision Data for Adalimumab [10]

QC LevelNominal Conc. (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%RE)
LLOQ5.2≤ 20%≤ 20%≤ 20%
Low16≤ 20%≤ 20%≤ 20%
Medium150≤ 20%≤ 20%≤ 20%
High200≤ 20%≤ 20%≤ 20%

Visualizing the Bioanalytical Method Validation Workflow

A clear understanding of the overall workflow is crucial for successful bioanalytical method validation. The following diagram illustrates the typical stages involved, from method development to the analysis of study samples.

Bioanalytical_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Study Sample Analysis Dev_Start Define Analytical Requirements Method_Opt Optimize Assay Parameters (e.g., sample prep, chromatography/assay conditions) Dev_Start->Method_Opt Dev_End Method Ready for Validation Method_Opt->Dev_End Full_Val Full Validation (Accuracy, Precision, Selectivity, etc.) Dev_End->Full_Val New Method Partial_Val Partial Validation (for minor method changes) Full_Val->Partial_Val Method Modification Cross_Val Cross-Validation (comparing two methods) Full_Val->Cross_Val Method Comparison Sample_Analysis Analysis of Clinical/Non-clinical Samples Full_Val->Sample_Analysis Data_Reporting Data Reporting and Interpretation Sample_Analysis->Data_Reporting

Caption: General Workflow for Bioanalytical Method Validation.

This guide provides a foundational understanding of the regulatory guidelines for bioanalytical method validation. For detailed and specific requirements, it is essential to refer to the latest version of the ICH M10 guideline and consult with the relevant regulatory authorities.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ketoglutaric Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

2-Ketoglutaric acid is classified as a hazardous substance that can cause serious eye damage.[1][2][3][4] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.[1]

  • Skin Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or aerosols.[5]

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1][5]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[3]

Chemical and Physical Properties

Understanding the properties of 2-Ketoglutaric acid is crucial for its safe handling and disposal.

PropertyValue
Chemical Formula C₅D₄H₂O₅
Appearance White to yellowish crystalline powder[6]
Solubility Soluble in water and alcohol[6]
Hazards Causes serious eye damage[1][2][3][4]

Step-by-Step Disposal Protocol

The disposal of 2-Ketoglutaric acid-d4 must comply with all local, state, and federal regulations. The following is a general guideline for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • Minor Spills: For small spills of the solid material, carefully sweep or vacuum the powder, avoiding dust generation.[5] Place the collected material in a sealed, labeled container for hazardous waste disposal.[5]

  • Major Spills: In the event of a larger spill, evacuate the area and alert your institution's EHS or emergency response team.[5]

3. Disposal of Unused Product and Contaminated Materials:

  • All unused this compound and contaminated materials must be disposed of as hazardous chemical waste.

  • Contact your institution's EHS office to arrange for a hazardous waste pickup. Provide them with a completed hazardous waste label that includes the chemical name and quantity.

  • Do not dispose of this compound down the drain or in the regular trash.[7]

4. Neutralization (for aqueous solutions, if permitted by local regulations):

  • While some general protocols for acids suggest neutralization, it is critical to first consult your local regulations and institutional policies.[7]

  • If permitted, aqueous solutions of 2-Ketoglutaric acid can be neutralized by slowly adding a weak base (e.g., sodium bicarbonate) while stirring in a well-ventilated area.

  • Monitor the pH until it is between 5.5 and 9.0.[7]

  • Even after neutralization, the resulting solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. Always confirm with your EHS office before any drain disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste waste_type Is the waste solid or an aqueous solution? start->waste_type solid_waste Solid Waste (unused product, contaminated labware) waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous package_solid Package in a sealed, labeled hazardous waste container. solid_waste->package_solid check_regs Consult local regulations and institutional EHS for disposal of acidic aqueous waste. aqueous_waste->check_regs ehs_pickup Arrange for hazardous waste pickup with EHS. package_solid->ehs_pickup neutralization_allowed Is neutralization and drain disposal permitted? check_regs->neutralization_allowed neutralize Neutralize with a weak base to pH 5.5-9.0 in a fume hood. neutralization_allowed->neutralize Yes hazardous_waste Treat as hazardous waste. Package in a sealed, labeled container. neutralization_allowed->hazardous_waste No drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal hazardous_waste->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Ketoglutaric Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Ketoglutaric acid-d4 in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable steps for the safe use, storage, and disposal of this compound, ensuring the integrity of your research and the safety of your team.

Immediate Safety and Handling Protocols

This compound, while a valuable research tool, requires careful handling due to its potential to cause serious eye damage and skin irritation. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is essential:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes.[1][2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, must be worn to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Protective Clothing: A laboratory coat is necessary to protect street clothing and skin from contamination.

  • Respiratory Protection: If working in an area with poor ventilation or where dust generation is likely, a NIOSH-approved respirator is recommended.

Handling Procedures

Proper handling techniques are crucial to prevent accidental exposure and contamination:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.

  • Avoid Dust Formation: Take care to avoid generating dust when handling the solid form of the compound.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]

  • Container Integrity: Keep the container tightly sealed when not in use to prevent contamination and exposure to moisture.

Spill and Disposal Management

Prompt and correct response to spills and proper disposal of waste are critical components of laboratory safety.

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Waste Collection: Collect all waste, including unused product and contaminated materials, in clearly labeled, sealed containers.

  • Acid Neutralization (for aqueous solutions): For aqueous solutions, neutralization may be a viable disposal pretreatment. Slowly add a dilute base (e.g., sodium bicarbonate solution) while monitoring the pH. Aim for a neutral pH range (6-8) before disposing of it down the drain with copious amounts of water, if permitted by local regulations. Always check with your institution's environmental health and safety department first.

  • Licensed Disposal: For solid waste and larger quantities, disposal must be conducted through a licensed hazardous waste disposal company.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for 2-Ketoglutaric acid. The properties for the deuterated form (d4) are expected to be very similar.

PropertyValue
Molecular Formula C5H2D4O5
Molecular Weight 150.12 g/mol
Melting Point 113-115 °C[4]
Solubility in Water High[4]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling this compound Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Potential for dust/aerosol? Start->Assess_Task Eye_Protection Eye Protection: Chemical Goggles or Face Shield Assess_Task->Eye_Protection Hand_Protection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) Assess_Task->Hand_Protection Body_Protection Body Protection: Laboratory Coat Assess_Task->Body_Protection Respiratory_Protection Respiratory Protection: Work in Fume Hood. If not feasible, use NIOSH-approved respirator. Assess_Task->Respiratory_Protection If dust/aerosol risk Check_PPE Verify PPE is: - In good condition - Correctly worn Eye_Protection->Check_PPE Hand_Protection->Check_PPE Body_Protection->Check_PPE Respiratory_Protection->Check_PPE Proceed Proceed with Task Safely Check_PPE->Proceed

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.